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  • Product: 4-(Bromomethyl)-3,5-dimethylphenol
  • CAS: 1201784-85-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows of 4-Bromo-3,5-dimethylphenol: A Technical Whitepaper

Executive Summary 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6), also known as 4-bromo-3,5-xylenol, is a highly versatile halogenated phenolic building block. Characterized by a unique steric and electronic environment—a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6), also known as 4-bromo-3,5-xylenol, is a highly versatile halogenated phenolic building block. Characterized by a unique steric and electronic environment—a hydroxyl group flanked by meta-methyl groups and a para-bromine atom—this compound serves as a critical intermediate in advanced organic synthesis. It is extensively utilized in the development of Active Pharmaceutical Ingredients (APIs), including the Nav1.7 sodium channel blocker Vixotrigine, as well as complex chromen-4-one and isoflavone scaffolds[1][2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols.

Physicochemical Properties & Structural Causality

Understanding the physical and thermodynamic profile of 4-Bromo-3,5-dimethylphenol is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings where solubility and steric hindrance dictate catalyst selection.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValueCausality / Significance
Molecular Formula C₈H₉BrODefines the bifunctional nature (aryl bromide + phenol)[4].
Molecular Weight 201.06 g/mol Standard metric for stoichiometric calculations[4].
Melting Point 113–115 °CHigh crystallinity; useful as a primary purity validation metric[3][5].
Boiling Point ~267.3 °CIndicates high thermal stability, allowing for high-temperature reflux reactions[3].
Density ~1.5 g/cm³Relevant for phase separations during aqueous work-ups[3].
Appearance White/light yellow solidColor shifts (e.g., to dark brown) indicate oxidative degradation[6].
Electronic and Steric Effects

The reactivity of 4-Bromo-3,5-dimethylphenol is governed by the push-pull dynamics of its substituents:

  • Acidity (pKa): The electron-withdrawing bromine atom at the para position increases the acidity of the phenolic hydroxyl group relative to the unhalogenated 3,5-dimethylphenol (which has a pKa of ~10.15)[7]. This facilitates easier deprotonation by mild bases (e.g., K₂CO₃) during O-alkylation workflows.

  • Steric Shielding: The two methyl groups at the 3 and 5 (meta) positions exert a mild electron-donating inductive effect. More critically, they provide significant steric shielding around the C-Br bond. This steric bulk necessitates the use of highly active, sterically demanding phosphine ligands (such as XPhos or BrettPhos) when executing palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[2][8].

Mechanistic Synthetic Utility

Because of its orthogonal reactivity, 4-Bromo-3,5-dimethylphenol operates as a modular "building block" in drug discovery[2]. The phenolic -OH and the aryl bromide can be functionalized independently without cross-interference, provided the correct reaction sequencing is applied.

Functionalization Core 4-Bromo-3,5-dimethylphenol (Bifunctional Scaffold) Path1 Phenolic -OH Reactivity Core->Path1 Path2 Aryl Bromide Reactivity Core->Path2 OAlk O-Alkylation / Triflation (Base + Electrophile) Path1->OAlk CrossC Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Path2->CrossC API1 Vixotrigine Intermediates (Nav1.7 Blockers) OAlk->API1 API2 Chromen-4-one & Isoflavone Scaffolds CrossC->API2

Caption: Logical relationship of divergent synthetic pathways for 4-Bromo-3,5-dimethylphenol.

Experimental Protocols: Self-Validating Systems

Protocol: Highly Selective Monobromination of 3,5-Dimethylphenol

Causality & Rationale: The use of elemental bromine (Br₂) in acetic acid often results in poor selectivity, yielding complex mixtures of mono-, di-, and tri-brominated phenols due to the highly activating nature of the hydroxyl group[9]. To circumvent this, quaternary ammonium polyhalides, such as tetraalkylammonium tribromide, are utilized. This reagent provides a controlled, low steady-state concentration of electrophilic bromine, ensuring strict mono-bromination at the sterically accessible para position[9].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3,5-dimethylphenol (1.0 equiv) in a solvent mixture of dichloromethane (DCM) and methanol (3:2 ratio) at room temperature[9].

    • Causality: Methanol is critical here; it enhances the solubility of the tribromide salt and stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Reagent Addition: Add the quaternary ammonium tribromide (1.02 equiv) dropwise under continuous stirring.

    • Causality: Strict stoichiometric control (1.02 equiv) prevents over-bromination at the remaining ortho positions.

  • Self-Indicating Monitoring: Stir the mixture for 30–60 minutes at room temperature. The reaction acts as a self-validating system: the complete disappearance of the distinct orange color of the tribromide ion visually signifies reaction completion[9].

  • Work-up: Evaporate the volatile solvents under reduced pressure. Quench the residue with distilled water and extract the aqueous layer multiple times with diethyl ether.

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from hexanes/ethyl acetate to yield pure 4-Bromo-3,5-dimethylphenol. Validate the success of the synthesis by confirming the melting point matches the standard 113–115 °C threshold[5][9].

Workflow Step1 1. Reaction Setup 3,5-Dimethylphenol in DCM/MeOH Step2 2. Reagent Addition Add Tribromide Salt (1.02 equiv) Step1->Step2 Step3 3. Monitoring Stir at RT (Color Disappearance) Step2->Step3 Step4 4. Work-up Evaporate, Extract with Ether Step3->Step4 Step5 5. Validation Crystallization (MP: 113-115 °C) Step4->Step5

Caption: Experimental workflow for the selective monobromination of 3,5-dimethylphenol.

Safety, Handling, and Storage

When handling 4-Bromo-3,5-dimethylphenol, stringent laboratory safety protocols must be observed. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4][10].

  • PPE Requirements: Operations should be conducted in a certified fume hood. Personnel must wear an N95-equivalent dust mask, chemical safety goggles, and nitrile gloves[5][10].

  • Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly sealed to prevent oxidative degradation from ambient moisture and light[5].

References

  • PubChem. "4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970". National Institutes of Health (NIH). URL:[Link]

  • RSSing. "VIXOTRIGINE, раксатригин , راكساتريجين , 维索曲静 - New Drug Approvals". RSSing. URL:[Link]

  • Bulletin of the Chemical Society of Japan. "Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides". Oxford University Press. URL:[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "4-Bromo-3,5-dimethylphenol". NBInno. URL:[Link]

Sources

Exploratory

Technical Guide to 4-(Bromomethyl)-3,5-dimethylphenol: Molecular Structure, Reactivity, and Synthetic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 4-(Bromomethyl)-3,5-dimethylphenol (CAS: 45952-56-5) is a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

4-(Bromomethyl)-3,5-dimethylphenol (CAS: 45952-56-5) is a highly reactive benzylic bromide derivative widely utilized in organic synthesis, bioconjugation, and the development of cleavable linkers [1]. Due to the synergistic electronic effects of its phenolic hydroxyl group and meta-methyl substituents, this molecule exhibits exceptional reactivity toward nucleophilic substitution. This whitepaper elucidates its structural nuances, mechanistic pathways, and provides a self-validating experimental protocol for its synthesis and application.

Structural Elucidation and Nomenclature Dynamics

A critical point of failure in literature searches and procurement is the nomenclature ambiguity surrounding this compound.

While commonly referred to as 4-(bromomethyl)-3,5-dimethylphenol , this name is a hybrid misnomer. According to strict IUPAC rules:

  • Phenol as the Parent: The hydroxyl group occupies C1. The two methyl groups are at the ortho positions (C2 and C6), and the bromomethyl group is at the para position (C4). Thus, the correct IUPAC name is 4-(bromomethyl)-2,6-dimethylphenol [2].

  • Benzyl Bromide as the Parent: The bromomethyl group occupies C1. The methyl groups are at C3 and C5, and the hydroxyl group is at C4. This yields the synonym 4-hydroxy-3,5-dimethylbenzyl bromide [3].

Structurally, the molecule consists of an electron-rich aromatic core. The para-hydroxyl group exerts a strong positive mesomeric (+M) effect, while the two methyl groups exert a positive inductive (+I) effect. This specific substitution pattern is the primary driver of its unique physicochemical and reactive properties.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and analytical validation [1][2].

PropertyValue
IUPAC Name 4-(Bromomethyl)-2,6-dimethylphenol
Common Synonyms 4-Hydroxy-3,5-dimethylbenzyl bromide
CAS Number 45952-56-5
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Monoisotopic Mass 213.999 g/mol
Appearance White to off-white crystalline powder
Topological Polar Surface Area 20.2 Ų

Mechanistic Causality: Reactivity Profile

The utility of 4-(bromomethyl)-3,5-dimethylphenol lies in its hyper-activated benzylic carbon. Unlike standard benzyl bromides that undergo classical Sₙ2 substitutions, this compound heavily favors an Sₙ1 mechanism or operates via a highly loose Sₙ2 transition state.

The Causality of Reactivity:

  • Carbocation Stabilization: Upon the departure of the bromide ion, the resulting benzylic carbocation is intensely stabilized by the +M effect of the para-hydroxyl group.

  • Quinone Methide Formation: Deprotonation of the phenolic hydroxyl group readily converts the carbocation into a transient, highly reactive p-quinone methide intermediate. This intermediate acts as a powerful Michael acceptor for incoming nucleophiles.

  • Steric Shielding: The two methyl groups flank the benzylic position. While they provide inductive stabilization, they also impose steric hindrance, preventing direct backside attack (Sₙ2) by bulky nucleophiles, further pushing the reaction down the Sₙ1/quinone methide pathway.

Reactivity A 4-(Bromomethyl)-3,5-dimethylphenol B - Br⁻ (Ionization) A->B C Benzylic Carbocation B->C D - H⁺ (Deprotonation) C->D F Nucleophilic Attack C->F Direct SN1 E p-Quinone Methide D->E E->F G Conjugated Product F->G

Mechanistic pathway highlighting ionization to a carbocation and quinone methide intermediate.

Experimental Methodology: Synthesis and Validation

To ensure high yields and prevent the polymerization of the electron-rich phenol, the synthesis of 4-(bromomethyl)-3,5-dimethylphenol is best achieved via the bromination of 4-(hydroxymethyl)-2,6-dimethylphenol using Phosphorus Tribromide (PBr₃) [2].

Self-Validating Protocol: Bromination Workflow

Rationale for Reagent Selection: PBr₃ in an aprotic solvent (Dichloromethane) is chosen over aqueous Hydrobromic acid (HBr). Aqueous acids promote the premature formation of the quinone methide intermediate, leading to complex polymeric mixtures. PBr₃ ensures a mild, controlled substitution.

Synthesis SM 2,6-Dimethylphenol Step1 Hydroxymethylation SM->Step1 Int 4-(Hydroxymethyl)- 2,6-dimethylphenol Step1->Int Step2 Bromination Int->Step2 Prod 4-(Bromomethyl)- 3,5-dimethylphenol Step2->Prod

Synthetic workflow for 4-(Bromomethyl)-3,5-dimethylphenol via hydroxymethylation and bromination.

Step-by-Step Procedure:
  • Preparation: Dissolve 10.0 mmol of 4-(hydroxymethyl)-2,6-dimethylphenol in 20 mL of anhydrous dichloromethane (DCM) in an oven-dried flask. Purge the system with Argon.

    • Causality: Argon prevents the oxidative degradation of the electron-rich phenol core into quinones.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C.

    • Causality: The reaction between the benzylic alcohol and PBr₃ is highly exothermic. Maintaining 0 °C prevents uncontrolled generation of HBr gas and thermal degradation.

  • Reagent Addition: Add a solution of PBr₃ (4.0 mmol, 0.4 eq) in 5 mL DCM dropwise over 15 minutes.

  • In-Process Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

    • Validation Check: The starting material (highly polar alcohol) will appear at R_f ~0.2. The successful formation of the target bromide will manifest as a new, less polar spot at R_f ~0.6.

  • Quenching: Quench the reaction by slowly adding 10 mL of ice-cold saturated NaHCO₃ solution.

    • Causality: Immediate neutralization of the generated HBr is critical. If left acidic during workup, the product will auto-ionize and polymerize.

  • Extraction and Isolation: Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ambient temperature (do not heat).

Analytical Validation (Quality Control)

To confirm the structural integrity of the synthesized batch, perform ¹H-NMR (in CDCl₃):

  • Validation Check 1: The benzylic -CH₂- protons must shift from ~4.5 ppm (in the starting alcohol) to a sharp singlet at ~4.4 - 4.6 ppm (indicating successful bromination).

  • Validation Check 2: The aromatic protons (meta to OH) will appear as a singlet at ~6.9 - 7.0 ppm (2H).

  • Validation Check 3: The methyl groups will appear as a sharp singlet at ~2.2 - 2.3 ppm (6H).

References

  • Lookchem. "4-(bromomethyl)-3,5-dimethylphenol CAS NO.45952-56-5" Source: Lookchem Database URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation using 4-(Bromomethyl)-3,5-dimethylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Utility The 4-hydroxy-2,6-dimethylbenzyl (HDMB...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Utility

The 4-hydroxy-2,6-dimethylbenzyl (HDMB) moiety is a critical structural motif in modern drug discovery. It is prominently featured in the synthesis of complex peptidomimetics and neuroprotective agents, such as the orphan drug Bevemipretide (SBT-272), which is under investigation for treating mitochondrial dysfunction in neurodegenerative diseases[1].

4-(Bromomethyl)-3,5-dimethylphenol (CAS 45952-56-5) serves as the premier bifunctional building block for installing this pharmacophore. However, utilizing this reagent presents a unique synthetic challenge: it contains both a highly reactive benzylic bromide (electrophile) and an unprotected phenol (potential nucleophile). This application note details the mechanistic rationale and optimized protocols required to achieve high-yielding, chemoselective N-alkylation while suppressing undesired side reactions[2].

Mechanistic Insights & Causality (E-E-A-T)

As a generalized rule in organic synthesis, the success of an alkylation reaction involving bifunctional substrates hinges on strict kinetic control. When working with 4-(Bromomethyl)-3,5-dimethylphenol, two primary competing pathways exist:

  • Chemoselectivity (N- vs. O-Alkylation): The choice of base is the single most critical parameter. The phenolic proton is acidic (pKa ~10.5). If a strong base (e.g., NaH, KOH) is utilized, the phenol is quantitatively deprotonated to form a highly nucleophilic phenoxide. This ambient nucleophile rapidly attacks the benzylic bromide of adjacent molecules, triggering an uncontrolled O-alkylation cascade that results in polybenzyl ether oligomers. By utilizing a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or catalytic Cesium Hydroxide (CsOH), the phenol remains predominantly protonated[3]. Under these conditions, the intrinsic nucleophilicity of the amine outcompetes the neutral phenol, driving the reaction exclusively down the Sₙ2 N-alkylation pathway.

  • Suppression of Over-Alkylation: Standard unsubstituted benzyl bromides are notorious for causing over-alkylation, rapidly converting primary amines into tertiary amines[4]. Fortunately, the ortho-dimethyl substitution on 4-(Bromomethyl)-3,5-dimethylphenol provides a distinct stereoelectronic advantage. The steric bulk of the 3,5-dimethyl groups shields the newly formed secondary amine, significantly retarding the second alkylation event and allowing for the high-yielding isolation of mono-N-alkylated products[3].

Mechanism A 4-(Bromomethyl)- 3,5-dimethylphenol C Mild Base (e.g., DIPEA) Kinetic Control A->C D Strong Base (e.g., NaH) Thermodynamic Control A->D B Amine Nucleophile B->C B->D E Desired N-Alkylation (SN2 Pathway) C->E High Chemoselectivity F Undesired O-Alkylation (Polymerization) D->F Phenoxide Formation

Fig 1. Chemoselectivity pathways in the alkylation of 4-(Bromomethyl)-3,5-dimethylphenol.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for the mono-N-alkylation of a standard primary amine using 4-(Bromomethyl)-3,5-dimethylphenol.

Table 1: Optimization of Reaction Conditions for Mono-N-Alkylation

SolventBase (Equivalents)TemperatureTime (h)Yield (%)Chemoselectivity (N:O ratio)
DMFDIPEA (1.5)0 °C to RT1288>99:1
MeCNK₂CO₃ (1.5)60 °C87490:10
DMFCsOH (0.2 catalytic)RT1692>99:1
THFNaH (1.2)RT4<1510:90 (Polymerization)
H₂O/THFNaHCO₃ (2.0)80 °C28195:5

Note: Catalytic CsOH in DMF provides exceptional yields for secondary amine synthesis[3], while aqueous-mediated conditions using NaHCO₃ offer an environmentally benign alternative for highly polar substrates[5].

Detailed Experimental Protocols

The following self-validating protocol is designed to maximize the yield of the mono-N-alkylated product while preserving the integrity of the phenolic hydroxyl group.

Workflow Step1 1. Substrate Preparation Dissolve Amine in Anhydrous DMF Step2 2. Base Addition Add DIPEA or CsOH (1.2 - 1.5 eq) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Bromide at 0 °C Step2->Step3 Step4 4. Reaction Incubation Stir at RT (12-24 h) under N2 Step3->Step4 Step5 5. Quench & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for chemoselective N-alkylation.

Protocol: Chemoselective Mono-N-Alkylation of Primary Amines

Objective: Synthesize secondary amines while actively suppressing over-alkylation and O-alkylation.

Materials:

  • Primary Amine Substrate (1.0 eq)

  • 4-(Bromomethyl)-3,5-dimethylphenol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas to prevent oxidative degradation of the phenol.

  • Substrate Dissolution: Dissolve the primary amine (10.0 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Inject DIPEA (15.0 mmol) into the stirring solution. Allow the mixture to stir for 10 minutes at room temperature to ensure system homogeneity and complete basicity of the microenvironment[2].

  • Controlled Electrophile Addition (Critical Step): Cool the reaction flask to 0 °C using an ice-water bath. In a separate sealed vial, dissolve 4-(Bromomethyl)-3,5-dimethylphenol (11.0 mmol) in 10 mL of anhydrous DMF. Add this electrophile solution dropwise over 30 minutes using an addition funnel or syringe pump.

    • Causality Check: Dropwise addition maintains a low steady-state concentration of the highly reactive benzylic bromide. This ensures the primary amine is always in massive stoichiometric excess relative to the unreacted bromide, kinetically favoring mono-alkylation over di-alkylation[4].

  • Incubation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for 12–16 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc. The product will be UV active and stain positively with Ninhydrin.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl to neutralize the remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • DMF Removal (Workup): Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality Check: DMF is highly miscible with organic solvents. Washing with aqueous LiCl effectively alters the partition coefficient, pulling residual DMF into the aqueous phase and preventing it from co-eluting during chromatography. Follow with a final brine wash (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure N-(4-hydroxy-2,6-dimethylbenzyl)amine derivative.

References

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. URL: [Link]

  • Bevemipretide - New Drug Approvals. New Drug Approvals. URL: [Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. ACS Publications (Organic Letters). URL: [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. RSC Publishing. URL: [Link]

Sources

Application

4-Bromo-3,5-dimethylphenol as a Key Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols

Executive Summary In modern pharmaceutical synthesis, the efficiency of assembling complex active pharmaceutical ingredients (APIs) relies heavily on the selection of versatile, bifunctional building blocks. 4-Bromo-3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the efficiency of assembling complex active pharmaceutical ingredients (APIs) relies heavily on the selection of versatile, bifunctional building blocks. 4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6) is a highly valued intermediate characterized by its orthogonal reactivity. Featuring both a nucleophilic phenolic hydroxyl group and an electrophilic aryl bromide, this compound allows for sequential, highly controlled functionalization. It has been instrumental in the synthesis of diverse therapeutic scaffolds, including chromen-4-ones, isoflavones, thiazinanes, and most notably, GPR40 (free fatty acid receptor 1) agonists like the clinical candidate TAK-875 (Fasiglifam) [1].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic utility, and validated experimental protocols for utilizing 4-bromo-3,5-dimethylphenol in advanced drug development workflows.

Physicochemical Properties & Specifications

To ensure batch-to-batch consistency in API synthesis, starting materials must meet stringent purity and physical criteria. Below are the standard specifications for pharmaceutical-grade 4-bromo-3,5-dimethylphenol [2].

PropertySpecification / Value
Chemical Name 4-Bromo-3,5-dimethylphenol (Synonym: 4-Bromo-3,5-xylenol)
CAS Registry Number 7463-51-6
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 113.0 – 116.0 °C
Boiling Point 259 °C
Purity (GC/Titration) ≥ 98.0% (Typically >99.0% for API synthesis)
Storage Conditions Room temperature, tightly closed, away from strong oxidants

Mechanistic Insights: The Dual Reactivity Profile

The strategic value of 4-bromo-3,5-dimethylphenol lies in its two independent reactive sites, which can be manipulated without cross-interference if the correct reaction sequence is employed.

  • Site 1: The Phenolic Hydroxyl (-OH): The hydroxyl group is highly nucleophilic under basic conditions. It can undergo O-alkylation (e.g., Williamson ether synthesis) to append aliphatic chains or be converted into a triflate (-OTf) to serve as a secondary cross-coupling site. In modular synthesis, this site is typically reacted or protected first to prevent the acidic phenolic proton from poisoning basic palladium catalysts in subsequent steps.

  • Site 2: The Aryl Bromide (-Br): Positioned para to the hydroxyl group and sterically shielded by two meta-methyl groups, the aryl bromide is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The adjacent methyl groups influence the oxidative addition step, often necessitating ligands with large bite angles (like dppf or RuPhos) to overcome steric hindrance and facilitate reductive elimination.

Reactivity Hub 4-Bromo-3,5-dimethylphenol (Bifunctional Hub) Path1 O-Alkylation / Protection (Base + R-X) Hub->Path1 Site 1: Phenolic -OH Path2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Hub->Path2 Site 2: Aryl Bromide Prod1 Ether Derivatives (e.g., GPR40 Intermediates) Path1->Prod1 Prod2 Biphenyl/Aryl-Amine Scaffolds (Extended Conjugation) Path2->Prod2

Orthogonal reactivity pathways of 4-Bromo-3,5-dimethylphenol in pharmaceutical synthesis.

Application Case Study: Synthesis of GPR40 Agonists

A landmark application of 4-bromo-3,5-dimethylphenol is found in the discovery of TAK-875 (Fasiglifam), a potent GPR40 agonist developed for the treatment of Type 2 diabetes [1]. The synthesis of the drug's core biphenyl architecture relies on the sequential functionalization of this intermediate.

The Causality of the Synthetic Route: Researchers first performed an O-alkylation on the phenol to attach a 3-(methylsulfonyl)propoxy chain. By functionalizing the oxygen first, they eliminated the acidic proton, rendering the molecule compatible with the subsequent basic conditions of a Suzuki coupling. The resulting aryl bromide intermediate was then coupled with a substituted phenylboronic acid using a Palladium catalyst to successfully construct the sterically hindered biphenyl core. This modular approach ensures high yields and prevents unwanted side reactions like homocoupling or catalyst deactivation.

Detailed Experimental Protocols

The following self-validating protocols outline the two-step functionalization of 4-bromo-3,5-dimethylphenol, mimicking the workflow used in the synthesis of complex APIs.

Workflow S1 1. Substrate Preparation (Phenol Protection / O-Alkylation) S2 2. Reagent Assembly (Boronic Acid, Pd(dppf)Cl2, K2CO3) S1->S2 S3 3. Degassing (N2/Ar Purge: Critical for Pd stability) S2->S3 S4 4. Cross-Coupling Reaction (Heat at 80-100°C, TLC Monitoring) S3->S4 S5 5. Workup & Purification (Aqueous Extraction & Silica Gel Column) S4->S5

Experimental workflow for the functionalization and cross-coupling of the intermediate.

Protocol A: O-Alkylation of the Phenolic Hydroxyl

Objective: To convert the phenol into an ether, protecting the hydroxyl group and appending a functional side chain.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (10.3 g, 74.6 mmol, 1.5 eq.). Scientific Rationale: K₂CO₃ is a mild base that efficiently deprotonates the phenol without causing side reactions commonly seen with stronger bases like NaH.

  • Electrophile Addition: Slowly add the desired alkyl halide (e.g., 1-bromo-3-(methylsulfonyl)propane) (54.7 mmol, 1.1 eq.).

  • Heating & Monitoring: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) will convert to a less polar product spot (Rf ~0.6).

  • Workup: Once complete (typically 4-6 hours), cool to room temperature. Quench by pouring the mixture into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in Protocol B or purified via recrystallization.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To construct a C-C bond at the aryl bromide position using a boronic acid.

  • Reagent Assembly: In a Schlenk flask, combine the O-alkylated aryl bromide from Protocol A (10.0 mmol), the desired arylboronic acid (12.0 mmol, 1.2 eq.), and K₂CO₃ (20.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). Scientific Rationale: Water is strictly required to dissolve the base and activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Scientific Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Quickly add the catalyst, Pd(dppf)Cl₂ (0.5 mmol, 5 mol%). Scientific Rationale: The bidentate dppf ligand has a large bite angle, which forces the intermediate Pd complex into a geometry that accelerates the final reductive elimination step, overcoming the steric hindrance of the two adjacent methyl groups.

  • Reaction: Heat the mixture to 90 °C for 12 hours under Argon.

  • Validation & Isolation: Confirm completion via LC-MS. Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Dry and concentrate the organic layer. Purify the biphenyl product via silica gel flash chromatography.

Troubleshooting & Optimization

When scaling up reactions involving 4-bromo-3,5-dimethylphenol, scientists may encounter specific synthetic bottlenecks. Use the following matrix to troubleshoot common issues:

Observation / IssueMechanistic CauseRecommended Solution
Incomplete O-Alkylation Weak nucleophilicity or poor solubility of the base in the chosen solvent.Switch solvent to anhydrous DMF or DMSO. Add a catalytic amount of KI (10 mol%) to accelerate the reaction via the Finkelstein pathway.
Suzuki Coupling Stalls (<50% yield) Steric hindrance from the 3,5-dimethyl groups preventing oxidative addition or reductive elimination.Switch to a more sterically accommodating, electron-rich ligand such as RuPhos or SPhos. Increase catalyst loading to 10 mol%.
Formation of Homocoupled Boronic Acid Oxygen ingress leading to oxidative homocoupling of the boronic acid.Strictly degas solvents via the freeze-pump-thaw method. Ensure the reaction is run under a positive pressure of ultra-pure Argon.
Protodeboronation of Boronic Acid Prolonged heating in aqueous basic conditions degrades the boronic acid before coupling.Use a slow-addition technique for the boronic acid, or switch to a more stable boronate ester (e.g., pinacol ester).

References

  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., Suzuki, M., Tsujihata, Y., Ito, R., Harada, A., & Takeuchi, K. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294.[Link]

Method

Application Note: Overcoming Steric and Electronic Deactivation in the Sonogashira Cross-Coupling of 4-Bromo-3,5-dimethylphenol

Executive Summary The Sonogashira cross-coupling of terminal alkynes with aryl halides is a foundational transformation in drug development and materials science. However, applying standard catalytic conditions to 4-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling of terminal alkynes with aryl halides is a foundational transformation in drug development and materials science. However, applying standard catalytic conditions to 4-bromo-3,5-dimethylphenol typically results in reaction failure, poor yields, or extensive alkyne homocoupling. This application note details the mechanistic causality behind these failures and provides a self-validating, copper-free protocol utilizing a dialkylbiaryl phosphine ligand (XPhos) to achieve >90% yields.

Substrate Analysis & Mechanistic Causality

Coupling 4-bromo-3,5-dimethylphenol presents a "triple-threat" challenge to the palladium catalytic cycle:

  • Steric Shielding: The two ortho-methyl groups at the 3 and 5 positions physically block the trajectory of the Pd(0) center, severely raising the activation energy required for the oxidative addition step.

  • Electronic Deactivation: The hydroxyl (-OH) group exerts a strong +M resonance effect, while the methyl groups exert a +I inductive effect. This enriches the electron density of the aromatic ring, making the C-Br bond significantly less electrophilic and resistant to insertion by an electron-rich Pd(0) species.

  • Acidic Interference: The unprotected phenol has a pKa of ~10. In the presence of traditional amine bases (e.g., Et₃N), it deprotonates to form a phenoxide anion. This phenoxide is even more electron-donating than the neutral phenol, further deactivating the C-Br bond. Additionally, the phenoxide oxygen can coordinate to the palladium or copper centers, forming off-cycle, inactive resting states.

The Solution (Causality): Standard Pd(PPh₃)₄/CuI systems fail because the slow oxidative addition allows the copper-catalyzed alkyne dimerization (Glaser homocoupling) to outpace the cross-coupling[1]. To overcome this, we employ a copper-free system using Pd-XPhos-G3 (or Pd(OAc)₂/XPhos)[2]. The extreme electron richness of the XPhos ligand increases the nucleophilicity of the Pd(0) center, forcing oxidative addition into the deactivated C-Br bond. Its massive steric bulk promotes the formation of a highly reactive monoligated Pd(0)L species that can navigate the ortho-methyl groups, while simultaneously accelerating the final reductive elimination step[3]. We utilize an excess of inorganic base (Cs₂CO₃) to account for phenol deprotonation while maintaining the catalytic cycle[4].

G Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA 4-Bromo-3,5-dimethylphenol (Sterically Hindered) TM Alkyne Coordination & Deprotonation OA->TM Terminal Alkyne Cs2CO3 Base RE Reductive Elimination Product Release TM->RE Ligand Steric Bulk Forces Alignment RE->Pd0 Cross-Coupled Product

Copper-Free Sonogashira Catalytic Cycle for Hindered Aryl Bromides.

Optimization of Reaction Conditions

The empirical data below demonstrates the necessity of the copper-free, bulky-ligand approach. Quantitative yields were determined via GC-MS using an internal standard.

Catalyst SystemLigandCo-CatalystBase / SolventTemp (°C)Result / Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneCuI (10 mol%)Et₃N / DMF80<5% (Extensive Glaser dimer)
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)NoneCs₂CO₃ / 1,4-Dioxane10012% (Incomplete conversion)
Pd(OAc)₂ (5 mol%)SPhos (10 mol%)NoneCs₂CO₃ / 1,4-Dioxane10065% (Moderate conversion)
Pd-XPhos-G3 (3 mol%) None None Cs₂CO₃ / 1,4-Dioxane 90 94% (Clean conversion)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in physical and analytical checkpoints ensure that any deviation from the optimal catalytic pathway is immediately identified, preventing wasted downstream effort.

W S1 1. Reagent Setup S2 2. Strict Degassing S1->S2 S3 3. Alkyne Addition S2->S3 S4 4. Thermal Activation S3->S4 S5 5. In-Process Validation S4->S5 S6 6. Quench & Purify S5->S6

Self-validating experimental workflow for the Sonogashira coupling protocol.

Materials Required
  • Substrate: 4-Bromo-3,5-dimethylphenol (1.0 equiv, 1.0 mmol, 201 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd-XPhos-G3 (3 mol%, 0.03 mmol, 25.4 mg)

  • Base: Cs₂CO₃ (anhydrous, finely powdered) (3.0 equiv, 3.0 mmol, 977 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, Sure/Seal™) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Air-Free)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylphenol, Pd-XPhos-G3, and Cs₂CO₃.

  • Validation Checkpoint 1: Inspect the Pd-XPhos-G3 catalyst. It must be a light tan/yellow powder. If the powder is dark grey or black, the palladium has aggregated into inactive Pd(0) black; discard and use a fresh batch.

Step 2: Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation (5 mins each) followed by backfilling with ultra-pure Argon.

  • Add anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe.

  • Perform a freeze-pump-thaw degassing cycle (3 iterations) to remove dissolved oxygen.

  • Validation Checkpoint 2: The solution should be pale yellow to light orange. A rapid shift to an opaque black suspension indicates oxygen ingress.

Step 3: Alkyne Addition & Thermal Activation

  • Add the terminal alkyne (1.5 mmol) dropwise via a micro-syringe under a positive pressure of Argon.

  • Replace the septum with a Teflon-lined screw cap under Argon flow.

  • Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours. The high stirring rate is required due to the heterogeneous nature of the Cs₂CO₃ base.

Step 4: In-Process Validation (IPC)

  • After 4 hours, cool the reaction briefly and withdraw a 20 µL aliquot via syringe. Dilute with 0.5 mL EtOAc, filter through a micro-plug of Celite, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS.

  • Validation Checkpoint 3: 4-bromo-3,5-dimethylphenol is UV-active and stains dark brown with KMnO₄. The cross-coupled product will exhibit a higher Rf value and typically fluoresces bright blue under 365 nm UV light due to the extended conjugated enyne system. LC-MS should show the product mass [M-H]- in negative ion mode (due to the phenol), with an absence of the Glaser dimer mass.

Step 5: Workup and Purification

  • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the inorganic salts and palladium residues.

  • Wash the organic filtrate with 0.1 M HCl (10 mL) to neutralize the phenoxide, followed by brine (15 mL).

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. URL:[Link]

  • Saha, N., & Vidya, F. N. U. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. URL:[Link]

  • Górski, K., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12, 8560-8567. URL:[Link]

  • Hua, R., & Li, P. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(11), 4311-4314. URL:[Link]

Sources

Application

4-(Bromomethyl)-3,5-dimethylphenol as a building block for novel polymers

Application Note: 4-(Bromomethyl)-3,5-dimethylphenol as a Bifunctional Building Block for Advanced Poly(benzyl ether)s and Functionalized Macroinitiators Executive Summary The design of novel polymeric architectures heav...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Bromomethyl)-3,5-dimethylphenol as a Bifunctional Building Block for Advanced Poly(benzyl ether)s and Functionalized Macroinitiators

Executive Summary

The design of novel polymeric architectures heavily relies on the selection of versatile, high-fidelity building blocks. 4-(Bromomethyl)-3,5-dimethylphenol (CAS: 45952-56-5) is a highly specialized AB-type bifunctional monomer[1]. It features two distinct reactive sites: a nucleophilic phenolic hydroxyl group (-OH) and a highly electrophilic benzylic bromide group (-CH₂Br).

The strategic placement of two methyl groups at the 3 and 5 positions provides critical steric shielding to the aromatic ring. This prevents unwanted electrophilic aromatic substitution side-reactions, ensuring that polymerization or functionalization occurs strictly at the target moieties. This application note details the mechanistic rationale and validated protocols for utilizing this molecule in two distinct paradigms: Step-Growth Polycondensation (via Williamson ether synthesis) and Atom Transfer Radical Polymerization (ATRP) (as a macroinitiator building block).

Physicochemical Properties & Quantitative Data

To successfully utilize 4-(Bromomethyl)-3,5-dimethylphenol, its physical parameters and expected polymerization kinetics must be understood.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-3,5-dimethylphenol

Property Value
CAS Number 45952-56-5[1]
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol [1]
Reactive Groups Phenol (-OH), Benzyl Bromide (-CH₂Br)

| Primary Application | AB Monomer, ATRP Initiator |

Table 2: Comparative Polymerization Characteristics

Parameter Step-Growth (Williamson Etherification) ATRP Initiation (Styrene/Methacrylates)
Mechanism Step-growth (Sₙ2 Nucleophilic Substitution) Chain-growth (Controlled Radical)
Active Moiety Both (-OH and -CH₂Br) -CH₂Br only (Phenol is pre-anchored)
Typical Dispersity (Đ) ~2.0 (Approaching Flory distribution) < 1.2 (Controlled living kinetics)
Reaction Temperature 80 °C 90 °C

| Catalyst / Reagent | K₂CO₃ (Base) | Cu(I)Br / PMDETA (Transition Metal Catalyst) |

Strategic Applications & Mechanistic Insights

A. Step-Growth Polymerization via Williamson Ether Synthesis

As an AB monomer, 4-(bromomethyl)-3,5-dimethylphenol can self-condense to form linear poly(benzyl ether)s—specifically, poly(4-methylene-3,5-dimethylphenylene oxide). The mechanism relies on the Williamson ether synthesis. A mild base deprotonates the phenol to form a highly nucleophilic phenoxide anion, which subsequently attacks the benzylic bromide of an adjacent molecule via an Sₙ2 mechanism[2]. Because step-growth polymerization requires exceptionally high conversion to achieve high molecular weights, the reaction must be driven to completion in anhydrous conditions to prevent the hydrolysis of the benzylic bromide.

StepGrowth Monomer 4-BM-3,5-DMP (AB Monomer) Base Base (K2CO3) Deprotonation Monomer->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide SN2 SN2 Attack on Benzyl Bromide Phenoxide->SN2 Intermolecular Polymer Poly(benzyl ether) + KBr SN2->Polymer Step-Growth

Step-Growth Polymerization Pathway via Williamson Ether Synthesis.

B. ATRP Macroinitiator Synthesis

Benzyl bromides are exceptionally efficient initiators for ATRP. The activation rate constant (


) for benzyl bromide derivatives is orders of magnitude higher than that of simple secondary alkyl bromides, leading to rapid, uniform initiation and narrow molecular weight distributions[3]. By coupling the phenolic -OH to a polymer backbone (e.g., via esterification with a polyacrylic acid), the molecule is converted into a pendant macroinitiator. The exposed benzylic bromide then undergoes reversible halogen atom transfer mediated by a Cu(I) catalyst, allowing for the controlled growth of block copolymers[4].

ATRPWorkflow Macroinitiator Anchored Benzyl Bromide (Dormant Species) Catalyst Cu(I)Br / PMDETA Activation Macroinitiator->Catalyst k_act Radical Active Benzylic Radical + Cu(II)Br2 Catalyst->Radical Propagation Monomer Addition (Chain Growth) Radical->Propagation Propagation->Catalyst k_deact (Reversible) Polymer Well-Defined Block Copolymer Propagation->Polymer Termination/Quench

Reversible Activation/Deactivation Equilibrium in ATRP using Benzyl Bromide.

Experimental Protocols

Protocol 1: Synthesis of Poly(benzyl ether) via Step-Growth Condensation

This protocol outlines the self-condensation of the monomer to form a linear polyether.

  • Preparation & Deprotonation:

    • In a flame-dried 100 mL Schlenk flask, dissolve 10.0 mmol of 4-(bromomethyl)-3,5-dimethylphenol in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add 15.0 mmol (1.5 eq) of anhydrous K₂CO₃.

    • Causality: Anhydrous conditions are critical. Any trace water will hydrolyze the benzylic bromide into a benzyl alcohol, capping the chain and halting step-growth progression[2].

  • Polymerization:

    • Purge the flask with N₂ for 15 minutes. Heat the reaction mixture to 80 °C under continuous magnetic stirring for 24 hours.

    • Causality: 80 °C provides the optimal kinetic energy to drive the Sₙ2 substitution to >99% conversion, which is mathematically required by the Carothers equation to achieve high molecular weight.

  • Termination & Purification:

    • Cool the mixture to room temperature. Filter out the insoluble KBr salts.

    • Precipitate the polymer by adding the filtrate dropwise into 200 mL of vigorously stirred cold methanol.

    • Collect the precipitate via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.

  • Self-Validation:

    • ¹H NMR (CDCl₃): Verify the complete disappearance of the benzylic bromide peak (~4.5 ppm) and the emergence of the polyether methylene peak (~4.8 ppm).

    • SEC: Analyze to confirm a Number Average Molecular Weight (

      
      ) > 10,000  g/mol .
      
Protocol 2: Grafting-From ATRP of Styrene

This protocol utilizes the monomer as an anchored initiator for controlled radical polymerization.

  • Macroinitiator Preparation:

    • React the phenolic -OH of the monomer with a carboxylic acid-functionalized substrate (e.g., modified silica nanoparticles or polyacrylic acid) using standard EDC/DMAP esterification. Purify thoroughly to remove unreacted monomer.

  • ATRP Setup:

    • In a Schlenk flask, combine the functionalized macroinitiator (equivalent to 0.1 mmol of benzyl bromide sites), Styrene (10.0 mmol, passed through basic alumina to remove inhibitors), Cu(I)Br (0.1 mmol), and PMDETA (0.1 mmol) in 5 mL of anisole.

    • Causality: PMDETA acts as a solubilizing ligand for the copper catalyst and tunes its redox potential, ensuring a fast activation rate (

      
      ) and efficient halogen transfer[4].
      
  • Degassing (Critical Step):

    • Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Failure to remove dissolved O₂ will result in irreversible termination of the active benzylic radicals, destroying the "living" nature of the polymerization.

  • Polymerization & Quenching:

    • Backfill with N₂ and heat the flask to 90 °C in an oil bath for 4 hours.

    • Quench the reaction by opening the flask to the atmosphere (introducing O₂) and diluting with 10 mL of THF.

  • Purification & Validation:

    • Pass the green solution through a column of neutral alumina to remove the copper catalyst (solution should turn colorless). Precipitate into methanol.

    • SEC Validation: The resulting polymer should exhibit a monomodal peak with a low dispersity index (Đ < 1.2), confirming controlled chain growth[3].

References

  • Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. Available at:[Link]

  • Effects of Initiator Structure on Activation Rate Constants in ATRP. ResearchGate. Available at:[Link]

  • Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Strategies for the Functionalization of 4-(Bromomethyl)-3,5-dimethylphenol for Advanced Material Synthesis

Abstract 4-(Bromomethyl)-3,5-dimethylphenol is a highly versatile bifunctional monomer poised for significant applications in material science. Its structure uniquely combines a reactive benzylic bromide, ideal for nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Bromomethyl)-3,5-dimethylphenol is a highly versatile bifunctional monomer poised for significant applications in material science. Its structure uniquely combines a reactive benzylic bromide, ideal for nucleophilic substitution, and a phenolic hydroxyl group, which can participate in a range of condensation and derivatization reactions. This dual reactivity allows for the synthesis of a diverse array of materials, from linear polymers and side-chain functionalized macromolecules to complex cross-linked networks. This guide provides an in-depth exploration of the primary functionalization pathways of this compound, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines for researchers and developers in polymer chemistry and material science.

Introduction to 4-(Bromomethyl)-3,5-dimethylphenol

Chemical Structure and Properties

4-(Bromomethyl)-3,5-dimethylphenol possesses a strategic arrangement of functional groups that makes it an attractive building block for polymer synthesis. The molecule consists of a phenol ring substituted with two methyl groups, a hydroxyl group, and a bromomethyl group.

Key Structural Features:

  • Benzylic Bromide (-CH₂Br): This group is an excellent electrophile and leaving group, making it highly susceptible to nucleophilic attack (Sₙ2 mechanism). Its reactivity is the cornerstone for grafting, polymerization, and modification reactions.[1][2]

  • Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. It is a key participant in etherification, esterification, and condensation polymerizations.

  • Steric Hindrance: The two methyl groups flanking the hydroxyl group provide steric bulk, which can influence reaction kinetics, polymer chain packing, and the solubility of derived materials.

Key Reactive Sites for Material Synthesis

The true potential of 4-(Bromomethyl)-3,5-dimethylphenol lies in the orthogonal reactivity of its two primary functional groups. This allows for selective, stepwise reactions to build complex molecular architectures. A reaction can be designed to target the bromomethyl group while leaving the hydroxyl group intact (or protected), and vice-versa. This selective functionalization is critical for creating well-defined polymers and materials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Benzylic Bromination of 3,5-Dimethylphenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzylic bromination of 3,5-dimethylphenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzylic bromination of 3,5-dimethylphenol. The inherent chemical properties of this substrate present a unique set of challenges, primarily the competition between the desired radical substitution at the benzylic position and undesired electrophilic substitution on the highly activated aromatic ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction for higher yields.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Scenarios

This section addresses specific experimental outcomes and provides a logical framework for identifying the root cause and implementing corrective measures.

Question 1: My reaction produced a significant amount of a white precipitate, and the crude NMR shows a loss of aromatic signals and the appearance of new, sharp aromatic singlets. What is the primary issue?

Answer: This is a classic sign of extensive Electrophilic Aromatic Substitution (EAS) , or ring bromination, rather than the intended radical benzylic bromination. The hydroxyl (-OH) group of the phenol is a powerful activating group, making the aromatic ring electron-rich and highly susceptible to attack by electrophiles.[1][2][3][4] The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are strongly activated. In 3,5-dimethylphenol, the 2, 4, and 6 positions are electronically favored for electrophilic attack.

Root Causes & Solutions:

  • High Br₂ Concentration: N-Bromosuccinimide (NBS) is used to maintain a very low, steady-state concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr generated during the reaction.[5][6][7] If the concentration of Br₂ becomes too high, it will act as an electrophile and attack the activated ring.

    • Solution: Use freshly recrystallized, high-purity NBS. Old or impure NBS can contain significant amounts of Br₂, leading to immediate EAS.

  • Polar Solvents: Solvents like water, DMSO, or DMF can promote ionic reaction pathways, favoring EAS over the radical mechanism.[8][9][10]

    • Solution: Employ non-polar solvents. Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the radical pathway.[7][8][11] However, due to its toxicity, safer alternatives such as cyclohexane or trifluorotoluene should be considered.[12]

  • Presence of Acid: Brønsted acids can catalyze electrophilic ring bromination.[13] HBr is a byproduct of the radical reaction and can accelerate competing EAS pathways.

    • Solution: While difficult to eliminate completely, ensuring a strictly non-polar, aprotic environment can minimize its impact. Some protocols suggest the addition of a non-nucleophilic base like calcium carbonate to scavenge HBr, though this can sometimes complicate the reaction mixture.

Question 2: The reaction is extremely slow, and I'm recovering a high percentage of my 3,5-dimethylphenol starting material. What's preventing the reaction from proceeding?

Answer: This outcome points to a failure in the radical chain initiation or propagation steps. The benzylic C-H bond is weakened by the adjacent aromatic ring, making it susceptible to abstraction by a bromine radical to form a resonance-stabilized benzylic radical.[5][14] If this process is not efficiently initiated, the reaction will not start.

Root Causes & Solutions:

  • Ineffective Radical Initiator: The radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or irradiation to generate the initial radicals that start the chain reaction.[8][11]

    • Solution: Verify the age and quality of your initiator. AIBN and BPO have finite shelf lives and can degrade over time. Use a fresh batch if in doubt. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., reflux in CCl₄ is ~77°C, suitable for both AIBN and BPO).

  • Insufficient Energy Input: Radical initiation requires an energy input, either thermal or photochemical.

    • Solution: If using thermal initiation, ensure the reaction mixture is consistently maintained at the correct reflux temperature. For photochemical initiation, use a suitable light source (e.g., a sunlamp or a 400W floodlight) positioned close to the reaction flask to ensure sufficient photon flux.[15]

  • Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench radicals and terminate the chain reaction. Dissolved oxygen is a known radical inhibitor.

    • Solution: Degas the solvent before use by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. Run the reaction under a positive pressure of an inert atmosphere.

Question 3: My reaction mixture turned dark brown or black, resulting in a low yield of an impure, tarry product. What is causing this decomposition?

Answer: Phenols are highly susceptible to oxidation , especially under radical conditions or at elevated temperatures.[2][16] The formation of dark, polymeric, or tarry materials is a strong indication that the phenol moiety is being oxidized instead of undergoing the desired bromination.

Root Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged reaction times or excessively high temperatures can promote oxidative side reactions.

    • Solution: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed or the product concentration plateaus. Avoid unnecessarily long reflux times.

  • Radical-Induced Oxidation: The radical species present in the reaction can potentially initiate oxidation of the electron-rich phenol ring.

    • Solution: The most robust solution to prevent both oxidation and the competing EAS is to protect the hydroxyl group . Converting the -OH to a less-activating and non-acidic functional group, such as a methyl ether (-OCH₃) or an acetate ester (-OAc), is highly recommended.[15][17] This modification significantly reduces the ring's reactivity towards both electrophiles and oxidants, allowing the radical benzylic bromination to proceed more cleanly. The protecting group can be removed in a subsequent step.

Visualizing the Competing Pathways

The primary challenge in this synthesis is the competition between the desired radical pathway and the undesired electrophilic pathway.

G sub 3,5-Dimethylphenol rad_int Benzylic Radical (Resonance Stabilized) sub->rad_int H abstraction eas_int Arenium Ion Intermediate sub->eas_int Electrophilic Attack prod 3-(Bromomethyl)-5-methylphenol (DESIRED PRODUCT) rad_int->prod Br atom transfer side_prod 2/4-Bromo-3,5-dimethylphenol (SIDE PRODUCT) eas_int->side_prod Deprotonation br_rad Br• br_rad->sub br2 Br₂ br2->sub initiator Initiator (AIBN/BPO/hv) initiator->br_rad Initiation nbs NBS nbs->br2 Low Conc.

Caption: Competing radical (green) and electrophilic (red) pathways.

Frequently Asked Questions (FAQs)

Q: Why is NBS the reagent of choice over molecular bromine (Br₂)?

A: Using molecular bromine directly would result almost exclusively in electrophilic aromatic substitution due to the high reactivity of the phenol ring.[2][3] The key function of NBS is to serve as a source for a constant, low concentration of Br₂, which favors the radical chain mechanism over the ionic electrophilic pathway.[5][12][14] This control is critical for achieving benzylic selectivity.

Q: What is the optimal reaction temperature?

A: The temperature should be high enough to cause the thermal decomposition of your chosen radical initiator. For reactions in carbon tetrachloride (reflux at 77 °C) or cyclohexane (reflux at 81 °C), both AIBN and benzoyl peroxide are effective. It is crucial to maintain a steady reflux to ensure consistent radical generation.

Q: Is photochemical initiation better than thermal initiation for this substrate?

A: Photochemical initiation can sometimes offer better control and allow for lower reaction temperatures, which may reduce thermal decomposition and oxidation of the phenol.[15] However, it requires specialized equipment. Thermal initiation with AIBN or BPO at reflux is generally reliable and more accessible.[8][11] The choice often comes down to available equipment and empirical results for your specific setup.

Q: Can I run this reaction without a radical initiator?

A: While some benzylic brominations can be initiated purely by heat, it is generally inefficient and not recommended for sensitive substrates like phenols.[18] An initiator (or light) is essential to reliably generate a sufficient concentration of radicals to propagate the chain reaction at a reasonable rate and temperature, minimizing the time the sensitive substrate is exposed to harsh conditions.

Recommended Protocol: Benzylic Bromination via a Protected Phenol

To circumvent the issues of ring bromination and oxidation, protecting the hydroxyl group is the most reliable strategy. This protocol outlines a two-step process: methylation of the phenol followed by benzylic bromination.

Step 1: Protection of the Hydroxyl Group (Methylation)

  • Dissolve: Dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask.

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Add Methylating Agent: Add methyl iodide (MeI, 1.2 eq) dropwise to the stirred suspension.

  • React: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Filter off the K₂CO₃. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dimethylanisole. Purify by column chromatography if necessary.

Step 2: Benzylic Bromination of 3,5-Dimethylanisole

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,5-dimethylanisole (1.0 eq) and a non-polar solvent (e.g., cyclohexane, 5-10 mL per mmol of substrate).

  • Degas: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen.

  • Add Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq, recrystallized) and AIBN (0.05 eq).

  • React: Heat the mixture to a steady reflux (approx. 81 °C for cyclohexane) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours. The solid succinimide byproduct will float to the surface upon completion.[7]

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.

  • Purification: Combine the filtrates and wash with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(bromomethyl)-3,5-dimethylbenzene, can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Reaction Parameter Effects

ParameterConditionExpected Outcome on YieldMajor Side Product(s)Rationale & Key Considerations
Substrate Unprotected 3,5-DimethylphenolVery Low2,4,6-TribromophenolThe -OH group strongly activates the ring, making Electrophilic Aromatic Substitution the dominant pathway.[2][3]
Substrate Protected Phenol (e.g., Anisole)Good to ExcellentDibrominated benzylic productProtection deactivates the ring, preventing EAS and oxidation, allowing for selective benzylic bromination.[15][17]
Solvent CCl₄ or Cyclohexane (Non-polar)HigherDibrominated productNon-polar solvents favor the radical mechanism and suppress ionic side reactions.[7][12]
Solvent DMF or DMSO (Polar)Very LowRing BrominationPolar solvents stabilize ionic intermediates, promoting the EAS pathway.[8]
NBS Quality Freshly RecrystallizedHigher-Minimizes initial Br₂ concentration, preventing a burst of EAS at the start of the reaction.[5]
NBS Quality Old/ImpureLowerRing BrominationContains free Br₂ and HBr, which are potent reagents for EAS.[7]
Initiator AIBN or BPO (0.02-0.1 eq)Higher-Necessary to initiate the radical chain reaction efficiently under thermal conditions.[8][11]
Initiator None (Thermal only)Very Low / No Reaction-Insufficient radical generation leads to a sluggish or failed reaction.[18]

References

  • Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). Professor Dave Explains via YouTube. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). Chad's Prep via YouTube. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation. Water Research. [Link]

  • Ring Reactions of Phenol. (2023, January 23). Chemistry LibreTexts. [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary Chemistry. [Link]

  • Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. [Link]

  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. (2025, April 1). ACS Publications. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Process for benzylic bromination.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. National Center for Biotechnology Information. [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). Najam Academy via YouTube. [Link]

  • Bromination of Phenols. Khan Academy. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr₃ system. (2018, May 15). RSC Publishing. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (2012, December 7). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-3,5-dimethylphenol

Welcome to the Advanced Technical Support Center for the synthesis of 4-Bromo-3,5-dimethylphenol . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 4-Bromo-3,5-dimethylphenol . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the mechanistic complexities of electrophilic aromatic bromination.

This guide moves beyond basic instructions, focusing on the causality of side reactions, providing self-validating protocols , and offering authoritative, peer-reviewed solutions to optimize your yield and regioselectivity.

Mechanistic Causality & Reaction Pathway Analysis

The synthesis of 4-bromo-3,5-dimethylphenol from 3,5-dimethylphenol is governed by competing electronic activation and steric hindrance. The synergistic electron-donating effects of the hydroxyl group (+M effect) and the two meta-positioned methyl groups (+I and hyperconjugation) render the 2, 4, and 6 positions of the aromatic ring highly nucleophilic[1].

While the 4-position (para to the OH group) is the thermodynamic target, it is sterically flanked by the two methyl groups. If the electrophilicity of the brominating agent is not strictly modulated, kinetic attack at the less hindered 2-position (ortho) or rapid over-bromination will occur[2]. Furthermore, if radical conditions are inadvertently triggered, the benzylic methyl groups become susceptible to Wohl-Ziegler bromination[3][4].

ReactionPathway SM 3,5-Dimethylphenol (Highly Activated Ring) Target 4-Bromo-3,5-dimethylphenol (Target Product) SM->Target Electrophilic Br+ (Para) Controlled Temp/Stoichiometry Ortho 2-Bromo-3,5-dimethylphenol (Ortho-Regioisomer) SM->Ortho Electrophilic Br+ (Ortho) Steric Bypass Poly 2,4-Dibromo / 2,4,6-Tribromo (Polybromination) SM->Poly Excess Br+ / High Temp Benzyl Benzylic Bromides (Radical Pathway) SM->Benzyl Br• (Light / Initiators) Target->Poly Excess Br+ / High Temp

Caption: Mechanistic divergence in the bromination of 3,5-dimethylphenol highlighting major side reactions.

Quantitative Diagnostic Matrix

To effectively troubleshoot, you must first accurately identify the side products. Below is a validated diagnostic matrix summarizing the common side reactions, their analytical markers, and the primary causal factors.

Impurity / Side ProductGC/MS Marker (m/z)¹H NMR Diagnostic Shift (CDCl₃)Acceptable LimitPrimary Causal Factor
2,4-Dibromo-3,5-dimethylphenol 278, 280, 282Disappearance of the symmetric aromatic proton singlet at ~6.6 ppm.< 2.0%Excess Br₂, High Temperature, High localized concentration.
2-Bromo-3,5-dimethylphenol 200, 202Aromatic protons appear as an AB system (meta-coupled) at ~6.5 & ~6.7 ppm.< 5.0%Poor solvent regiocontrol; use of highly reactive Br₂ over NBS.
Benzylic Bromides 278, 280 (mono)Appearance of a new -CH₂Br singlet at ~4.4 ppm.< 0.5%Radical initiation (UV light, O₂, or trace peroxides).
Quinone Derivatives 136 (oxidized SM)Downfield vinylic protons ~6.8 ppm; deep pink/brown color in crude.< 1.0%Excess oxidant; lack of reductive quench during workup.

Self-Validating Experimental Protocol: Highly Selective Para-Bromination

To bypass the aggressive reactivity of elemental bromine (Br₂), this protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . Acetonitrile stabilizes the polar transition state of the electrophilic aromatic substitution, heavily favoring para-selectivity while suppressing radical pathways[5].

Step-by-Step Methodology

Step 1: Substrate Dissolution & Environmental Control

  • Action: Dissolve 10.0 g (81.8 mmol) of 3,5-dimethylphenol in 160 mL of anhydrous acetonitrile in a round-bottom flask. Wrap the flask tightly in aluminum foil to exclude all ambient light. Cool the mixture to 0 °C using an ice bath.

  • Causality: Light exclusion prevents the homolytic cleavage of the N-Br bond, shutting down the Wohl-Ziegler benzylic bromination pathway[3][6].

  • Self-Validation: Inspect the flask before wrapping; a completely clear, homogeneous solution guarantees uniform reaction kinetics and prevents localized concentration spikes.

Step 2: Controlled Reagent Addition

  • Action: Add 14.2 g (79.8 mmol, 0.975 equivalents) of recrystallized NBS portion-wise over 45 minutes.

  • Causality: Using a strict sub-stoichiometric amount of NBS ensures that the highly activated mono-brominated product does not compete with the starting material for excess electrophile, preventing polybromination[1].

  • Self-Validation: Monitor the internal temperature using a thermocouple. The temperature must not exceed 5 °C during addition. A transient yellow color will appear and fade as the active bromonium species is consumed.

Step 3: Reaction Maturation

  • Action: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20 °C) for an additional 2 hours.

  • Self-Validation: Perform a TLC check (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot (Rf ~0.3) is virtually absent, and a dominant product spot (Rf ~0.4) is present.

Step 4: Reductive Quench and Workup

  • Action: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Evaporate the acetonitrile under reduced pressure, extract the aqueous residue with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality: Sodium thiosulfate instantly reduces any trace unreacted electrophilic bromine or oxidative species, preventing the formation of quinone derivatives during concentration.

  • Self-Validation: Spot the aqueous phase on starch-iodide paper. A negative result (no blue-black color) validates that all oxidative species have been neutralized.

Step 5: Isolation

  • Action: Concentrate the organic layer and recrystallize the crude solid from a mixture of hexanes and toluene.

  • Self-Validation: The isolated crystalline solid should be white to light yellow. Verify success by taking a melting point; pure 4-bromo-3,5-dimethylphenol melts sharply at 116–117 °C[5].

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct deviations in your product profile based on your post-reaction analytics.

TroubleshootingWorkflow Start Analyze Crude via GC/MS or NMR Q1 Polybromination > 5%? Start->Q1 A1 Reduce Br2/NBS to 0.95 eq. Lower temp to 0°C Q1->A1 YES Q2 Ortho-isomer > 10%? Q1->Q2 NO A1->Q2 A2 Use bulkier solvent (MeCN) or switch to NBS Q2->A2 YES Q3 Benzylic bromides detected? Q2->Q3 NO A2->Q3 A3 Exclude light (wrap in foil). Remove radical initiators. Q3->A3 YES End Proceed to Recrystallization Q3->End NO A3->End

Caption: Step-by-step diagnostic workflow for resolving common impurities in 4-Bromo-3,5-dimethylphenol synthesis.

Frequently Asked Questions (FAQs)

Q: Why am I seeing 2,4-dibromo-3,5-dimethylphenol even when I use exactly 1.0 equivalent of bromine? A: This is a classic issue of localized concentration gradients. When Br₂ is added too quickly or without sufficient stirring, the local concentration of Br₂ in the drop zone is vastly higher than 1.0 equivalent. Because the first bromination product (4-bromo-3,5-dimethylphenol) is still highly activated, it rapidly consumes the excess Br₂ in that localized area before the reagent can disperse[1]. Solution: Increase your solvent volume (higher dilution) and extend the addition time of the brominating agent.

Q: I switched to NBS to improve selectivity, but now I am seeing bromination on the methyl groups. What went wrong? A: You have inadvertently triggered a Wohl-Ziegler radical bromination[3][4]. NBS is prone to homolytic cleavage, generating bromine radicals (Br•). These radicals abstract hydrogen atoms from the benzylic methyl groups due to the high stability of the resulting benzylic radical. Solution: Ensure your reaction is completely shielded from light, purge your solvent with inert gas to remove oxygen, and avoid using aged NBS which may contain trace Br₂/HBr impurities that initiate radical cascades[3][7].

Q: My crude product turns dark pink or brown during the aqueous workup. Is the product degrading? A: Yes, phenols are susceptible to oxidative dearomatization by residual halogens, leading to the formation of highly colored quinone derivatives (e.g., 2,6-dimethyl-1,4-benzoquinone)[8]. Solution: Do not rely solely on water for your workup. You must use a reductive quench—such as a saturated sodium thiosulfate or ascorbic acid wash—immediately upon reaction completion to destroy any remaining oxidizing agents.

Q: Can I use Lewis acids like AlBr₃ to speed up the reaction? A: It is generally not recommended for this specific substrate unless paired with specialized reagents (like PIDA)[2]. Because 3,5-dimethylphenol is already highly activated by the hydroxyl and methyl groups, adding a strong Lewis acid will drastically increase the electrophilicity of the brominating agent, leading almost exclusively to polybromination and tar formation. Mild conditions are paramount here.

References

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination Source: ResearchGate (Canadian Journal of Chemistry) URL:[Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system Source: National Institutes of Health (PMC) URL:[Link]

  • Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-(Bromomethyl)-3,5-dimethylphenol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 4-(Bromomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 4-(Bromomethyl)-3,5-dimethylphenol (also known by its synonym, 4-(bromomethyl)-2,6-dimethylphenol, CAS 45952-56-5)[1].

The purification of this specific compound presents a unique mechanistic paradox: the molecule contains both a highly reactive, moisture-sensitive benzylic bromide and a nucleophilic/acidic phenolic hydroxyl group. Consequently, removing unreacted starting materials requires a nuanced approach that prevents auto-polymerization, on-column hydrolysis, and co-elution.

Part 1: Physicochemical Data & Separation Logic

To design a self-validating purification system, we must first analyze the quantitative differences between the target product and the two most common starting materials used in its synthesis.

CompoundRole in SynthesisMolecular WeightPolarity (TLC Rf)*Primary Separation ChallengeRecommended Strategy
4-(Hydroxymethyl)-3,5-dimethylphenol Starting Material (Route A)152.19 g/mol Low (Rf ~0.2)High polarity difference, but product is sensitive to silica degradation.Buffered Flash Chromatography
Mesitol (2,4,6-Trimethylphenol) Starting Material (Route B)136.19 g/mol High (Rf ~0.6)Near-identical Rf to the product; co-elution is highly likely.Fractional Crystallization
4-(Bromomethyl)-3,5-dimethylphenol Target Product215.09 g/mol High (Rf ~0.65)Prone to hydrolysis back to the benzyl alcohol on acidic media.N/A

*Rf values approximated using 15% Ethyl Acetate in Hexanes on standard silica gel.

Part 2: Troubleshooting Guides & FAQs

Q1: I synthesized the product from 4-(hydroxymethyl)-3,5-dimethylphenol using PBr₃. How do I remove the unreacted benzylic alcohol without degrading my product?

The Causality: The unreacted alcohol is significantly more polar than the benzylic bromide due to hydrogen bonding, making separation theoretically easy. However, standard silica gel is slightly acidic and retains ambient moisture. The silanol groups on the stationary phase act as hydrogen-bond donors, activating your benzylic bromide for nucleophilic attack by residual water, hydrolyzing it right back into the starting material [2]. The Solution: You must neutralize the silica gel. Pre-treating the column with 1% Triethylamine (Et₃N) neutralizes the acidic silanol sites. Alternatively, utilizing a highly non-polar eluent system (e.g., 5% THF in hexanes) minimizes the residence time of the compound on the column, suppressing degradation [2].

Q2: I used the radical bromination route starting from Mesitol (with NBS/AIBN). My crude contains unreacted Mesitol. How can I separate them?

The Causality: Mesitol and 4-(bromomethyl)-3,5-dimethylphenol are both highly lipophilic phenols. The substitution of a hydrogen atom for a bromine atom at the benzylic position does not alter the dipole moment enough to achieve baseline separation on normal-phase silica. The Solution: Do not use chromatography. Fractional crystallization is the authoritative method here. The bulky bromomethyl group significantly alters the crystal lattice packing and van der Waals interactions compared to the highly symmetrical Mesitol. By using a hot aliphatic hydrocarbon solvent (like heptane), the brominated product will selectively crystallize upon slow cooling, leaving the more soluble Mesitol in the mother liquor.

Q3: During column chromatography, my product yield is low, and I see a "tailing" spot on the TLC. What is happening?

The Causality: Tailing is the macroscopic manifestation of on-column degradation. As the benzylic bromide travels down the column, it continuously hydrolyzes. The newly formed, highly polar benzyl alcohol lags behind, creating a continuous "smear" or tail on the TLC plate. The Solution: This is a failure of the purification system's integrity. Immediately stop using unbuffered silica. Switch to a rapid filtration over a short pad of neutral alumina, or strictly follow the buffered silica protocol below. Furthermore, benzyl bromides are strong lachrymators and reactive alkylating agents; all evaporations must be done in a fume hood at temperatures below 30°C to prevent thermal decomposition [3].

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. If the in-process controls fail, halt the procedure and re-evaluate the crude mixture.

Protocol A: Rapid Buffered Flash Chromatography (For Alcohol Removal)

Use this protocol if your impurity is 4-(hydroxymethyl)-3,5-dimethylphenol.

  • Stationary Phase Preparation: Slurry-pack a short, wide column (e.g., 5 cm diameter for 10 g of crude) with standard silica gel using a solvent mixture of 1% Et₃N in Hexanes.

  • Equilibration: Flush the column with 2 column volumes (CV) of 1% Et₃N in Hexanes, followed by 2 CV of pure Hexanes to remove excess amine (which could otherwise react with your product to form a quaternary ammonium salt).

  • Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Load it evenly onto the silica bed.

  • Elution: Elute rapidly using a step gradient: 100% Hexanes (1 CV)

    
     5% THF in Hexanes (3 CV) [2].
    
  • In-Process Control (Self-Validation): Spot fractions on a TLC plate. Elute with 15% EtOAc/Hexanes. Visualize under UV (254 nm). The product will elute rapidly near the solvent front. If a tailing spot appears, your column was not sufficiently neutralized.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure (bath temperature < 30°C) to yield the product as a white to off-white solid.

Protocol B: Fractional Crystallization (For Mesitol Removal)

Use this protocol if your impurity is unreacted Mesitol.

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add heptane (approx. 5 mL per gram of crude). Heat to a gentle reflux (approx. 98°C) until the solid completely dissolves. Note: If dissolution is incomplete, add toluene dropwise until the solution is clear.

  • Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature. Do not disturb the flask. Agitation during this phase traps impurities within the rapidly forming crystal lattice.

  • Maturation: Once the flask reaches room temperature and initial crystals have formed, transfer it to a 4°C refrigerator for 12 hours to maximize yield.

  • In-Process Control (Self-Validation): The crystals should appear as distinct, colorless needles or prisms. If an amorphous oil "oils out" at the bottom of the flask, the solvent is too polar; reheat and add more heptane.

  • Isolation: Filter the crystals rapidly through a chilled Buchner funnel. Wash the filter cake with ice-cold heptane (2 x 10 mL). Dry under high vacuum for 4 hours.

Part 4: Decision Workflow Visualization

To ensure the correct purification strategy is applied, follow the logic tree below based on your synthetic route.

PurificationWorkflow Start Crude 4-(Bromomethyl)- 3,5-dimethylphenol Decision Identify Starting Material (Synthetic Route) Start->Decision SM1 4-(hydroxymethyl)- 3,5-dimethylphenol (Alcohol Route) Decision->SM1 Route A SM2 Mesitol (Radical Bromination) Decision->SM2 Route B Chal1 High Polarity Difference Risk: Silica Hydrolysis SM1->Chal1 Chal2 Low Polarity Difference Risk: Co-elution SM2->Chal2 Act1 Rapid Flash Chromatography (Buffered Silica, 1% Et3N) Chal1->Act1 Act2 Fractional Crystallization (Heptane/Toluene) Chal2->Act2 End Pure 4-(Bromomethyl)- 3,5-dimethylphenol Act1->End Act2->End

Purification decision matrix based on the synthetic starting material.

References

  • Working with Hazardous Chemicals - Organic Syntheses (Procedure for Benzyl Bromide Chromatography) Organic Syntheses, Coll. Vol. 7, p.386 (1990); Vol. 60, p.92 (1981) [Link]

  • Benzyl Bromide - Safety and Handling Common Organic Chemistry[Link]

Optimization

troubleshooting incomplete conversion in reactions with 4-(Bromomethyl)-3,5-dimethylphenol

Welcome to the Technical Support Center for 4-(Bromomethyl)-3,5-dimethylphenol . This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or complex impurity p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Bromomethyl)-3,5-dimethylphenol . This guide is designed for researchers and drug development professionals experiencing stalled reactions, low yields, or complex impurity profiles when utilizing this specific bifunctional building block.

Mechanistic Causality: Why Does Conversion Stall?

4-(Bromomethyl)-3,5-dimethylphenol (CAS 45952-56-5) is a deceptively complex molecule. While it appears to be a standard electrophilic alkylating agent, its bifunctional nature—housing both a nucleophilic/acidic phenol and an electrophilic benzylic bromide—creates competing mechanistic pathways. When researchers report "incomplete conversion," it is rarely because the reaction is simply slow; rather, the starting material is being rapidly consumed by invisible side reactions.

The Quinone Methide (QM) Trap The most common cause of failed conversion is the unintended generation of a quinone methide intermediate. Under the basic conditions typically required for S_N2 alkylations, the phenolic hydroxyl group is deprotonated. The resulting electron-rich phenoxide drives the spontaneous elimination of the bromide ion, yielding a transient 2,6-dimethyl-1,4-quinone methide[1]. Flash photolytic studies confirm that p-quinone methides are highly reactive, short-lived species[2]. Once formed, this intermediate will rapidly polymerize or react with adventitious moisture, permanently diverting your starting material away from the desired product[3].

Steric Shielding Even if the QM pathway is suppressed, the benzylic carbon is flanked by two methyl groups at the 3 and 5 positions. While benzylic halides are generally excellent S_N2 substrates, this ortho-disubstitution increases the activation energy for nucleophilic attack. This steric hindrance slows down the desired reaction, giving side reactions (like hydrolysis or self-condensation) a competitive edge[4].

MechanisticPathways SM 4-(Bromomethyl)- 3,5-dimethylphenol Phenoxide Phenoxide Intermediate SM->Phenoxide Base (Deprotonation) Desired Desired S_N2 Alkylated Product SM->Desired Nucleophile (Mild conditions) Hydrolysis 4-(Hydroxymethyl)- 3,5-dimethylphenol SM->Hydrolysis H₂O (Moisture) QM 2,6-Dimethyl-1,4- quinone methide Phenoxide->QM -Br⁻ (Elimination) Polymer Polymerization / Self-Condensation QM->Polymer Aggregation QM->Hydrolysis H₂O attack

Fig 1. Competing pathways: basic conditions or moisture divert SM from the desired SN2 product.

Diagnostic Data: Identifying the Bottleneck

Before altering your protocol, analyze your crude reaction mixture via LC-MS. Match your observations to the table below to identify the exact cause of your incomplete conversion.

Analytical ObservationMass Shift (Δm/z)Mechanistic CausePrimary Resolution Strategy
Unreacted SM NoneSteric hindrance / Weak nucleophileImplement Protocol B (Finkelstein Activation).
Hydrolysis Byproduct -79 Da (Loss of Br, +OH)Moisture in solvent or hygroscopic baseUse strictly anhydrous conditions; purge with N₂.
Polymeric Baseline +134n Da (Broad peaks)Quinone methide self-condensationImplement Protocol A (Phenol Protection).
Benzyl Ether Variable (Dimerization)O-alkylation of the phenolUse softer bases or protect the phenol prior to S_N2.

Troubleshooting Workflows & Protocols

Based on your LC-MS diagnostics, apply one of the following self-validating protocols to force the reaction to completion.

Protocol A: The Protection-First Strategy (Defeating the QM Pathway)

If your LC-MS shows polymeric masses or your reaction turns dark yellow/brown upon base addition, the quinone methide pathway is active. You must protect the phenol to permanently trap the oxygen's lone pairs, physically preventing the elimination cascade.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(bromomethyl)-3,5-dimethylphenol in anhydrous Dichloromethane (DCM) at 0.1 M concentration under nitrogen.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Note: Do not use stronger bases like NaH, which will trigger immediate degradation.

  • Protection: Dropwise add 1.1 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) or Methoxymethyl chloride (MOM-Cl) at 0°C.

  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes:EtOAc 8:2). The highly polar phenol spot should completely convert to a non-polar protected intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Execution: Proceed with your intended benzylic substitution using this protected intermediate.

Protocol B: In-Situ Finkelstein Activation (Overcoming Steric Hindrance)

If the starting material remains completely intact despite the absence of moisture or strong bases, the 3,5-dimethyl groups are sterically blocking your nucleophile. We resolve this by converting the bromide to a highly reactive iodide in situ.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the phenol and 1.5 eq of your target nucleophile in anhydrous Acetone or DMF.

  • Activation: Add 0.2 eq of anhydrous Sodium Iodide (NaI).

  • Reaction: Heat the mixture to 50°C under nitrogen.

  • Causality Check: Iodide is a softer, more polarizable nucleophile than bromide. It rapidly bypasses the steric bulk to form a benzylic iodide intermediate. Because iodide is an exceptional leaving group, the subsequent attack by your target nucleophile proceeds with a significantly lower activation energy, driving the reaction to completion.

TroubleshootingTree Start Reaction shows incomplete conversion Check Analyze crude by LC-MS Start->Check IsSM Starting Material remains intact Check->IsSM IsDegraded Starting Material is consumed/degraded Check->IsDegraded Action1 Execute Protocol B: In-Situ Finkelstein IsSM->Action1 Action2 Check for Hydrolysis (-79 Da, +OH) IsDegraded->Action2 Action3 Check for Polymers (Broad peaks, high mass) IsDegraded->Action3 FixHydro Use anhydrous solvents & dry reagents Action2->FixHydro Yes FixPoly Execute Protocol A: Protect Phenolic OH Action3->FixPoly Yes

Fig 2. Decision tree for diagnosing and resolving incomplete conversion using LC-MS data.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn dark yellow or brown immediately after adding K₂CO₃? A: This color change is a classic macroscopic indicator of quinone methide formation and subsequent oxidation[1]. Phenols are highly susceptible to oxidation, forming colored quinone-type structures. To prevent this, degas your solvents, switch to a weaker/non-nucleophilic base, or implement Protocol A.

Q: Can I use water as a co-solvent to improve the solubility of my polar nucleophile? A: Absolutely not. Benzylic bromides—especially those activated by an electron-donating phenol group—are highly susceptible to hydrolysis[4]. Introducing water will rapidly convert your starting material into 4-(hydroxymethyl)-3,5-dimethylphenol, permanently stalling your desired conversion.

Q: I see multiple new spots on my TLC, and the starting material is completely gone. Is this considered "incomplete conversion"? A: Technically, this is complete conversion, but poor chemoselectivity. Your starting material has been consumed entirely by competing side reactions (O-alkylation, polymerization, or hydrolysis) rather than your desired S_N2 pathway. You must optimize the selectivity by protecting the phenolic hydroxyl group.

References[2] BLD Pharm - Benchchem: 4-(Bromomethyl)phenol (CAS 27079-92-1). Benchchem. Available at: https://benchchem.com[1] CAS 45952-56-5 | 4-(bromomethyl)-3,5-dimethylphenol. Sigma-Aldrich. Available at: https://sigmaaldrich.com[3] Cas 27079-92-1, 4-(BROMOMETHYL)PHENOL. LookChem. Available at: https://lookchem.com[5] Side reactions and byproducts in Benzyl 2-bromonicotinate synthesis. Benchchem. Available at:https://benchchem.com[4] 2,6-二溴-4-(羟基甲基)苯酚| 2316-62-3. Molaid. Available at: https://molaid.com

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 4-Bromo-3,5-dimethylphenol Reactions

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the synthesis and downstream utilization of 4-Bromo-3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the synthesis and downstream utilization of 4-Bromo-3,5-dimethylphenol.

Section 1: Synthesis & Bromination Troubleshooting

FAQ 1: Why am I getting di- and tri-brominated side products when brominating 3,5-dimethylphenol?

Root Cause: Suboptimal solvent polarity. Mechanistic Insight: In non-polar solvents (e.g., CCl₄ or CHCl₃), radical pathways or unmitigated electrophilic aromatic substitution (EAS) can lead to over-bromination. Switching to a polar aprotic solvent like Acetonitrile (ACN) with N-bromosuccinimide (NBS) stabilizes the polar transition state of the mono-bromination. This directs the bromine strictly to the para position relative to the hydroxyl group (the 4-position), preventing kinetic over-bromination and yielding up to 96% of the desired product[1]. Alternatively, an Acetic Acid/Water (AcOH/H₂O) mixture can act as both a highly polar solvent and an acid provider when using KBr/bromate systems[2].

Synthesis_Workflow A 3,5-Dimethylphenol B NBS in ACN (Polar Aprotic) A->B Optimal Route C Br2 in CCl4 (Non-Polar) A->C Suboptimal Route D 4-Bromo-3,5-dimethylphenol (96% Yield) B->D High Regioselectivity E Over-brominated Side Products C->E Poor Selectivity

Workflow demonstrating the impact of solvent polarity on bromination regioselectivity.

Protocol 1.1: Self-Validating Monobromination using NBS in ACN

This protocol is designed as a self-validating system; visual and thermal cues confirm reaction progress.

  • Preparation : Dissolve 5.0 mmol of 3,5-dimethylphenol in 5 mL of dry Acetonitrile (ACN) in a round-bottom flask.

  • Thermal Control : Cool the solution to 0 °C using an ice bath. Self-validation check: ACN freezes at -45 °C; maintaining exactly 0 °C ensures the solvent remains a clear liquid while suppressing exothermic radical side-reactions.

  • Reagent Addition : Slowly add 5.0 mmol of N-bromosuccinimide (NBS) dissolved in 5 mL of dry ACN dropwise over 15 minutes.

  • Reaction : Stir the solution for 18 hours, allowing it to gradually warm to room temperature. Causality: Gradual warming prevents thermal spikes that drive kinetic over-bromination.

  • Workup & Isolation : Concentrate under reduced pressure. Extract with ethyl acetate and wash with brine. Purify via flash chromatography (33% CH₂Cl₂/hexanes) to yield the target compound (Rf: 0.05)[1].

Section 2: Downstream Cross-Coupling & Protection

FAQ 2: My Suzuki-Miyaura coupling with 4-bromo-3,5-dimethylphenol is stalling at 20% yield. Is the solvent to blame?

Root Cause: Base insolubility leading to protodeboronation. Mechanistic Insight: The free phenolic -OH group is highly problematic in cross-coupling because it can coordinate with the Palladium catalyst or consume the inorganic base needed for transmetalation[3]. If you use an anhydrous solvent like pure DMF or Toluene, the base (e.g., K₂CO₃ or K₃PO₄) remains largely insoluble. This stalls the catalytic cycle, leaving the boronic acid to undergo protodeboronation. Solution: Switch to a biphasic solvent system like 1,4-Dioxane/H₂O (typically 4:1 v/v). The water solubilizes the base, allowing it to activate the boronic acid into a reactive boronate complex, while Dioxane keeps the organic substrates in solution.

Suzuki_Coupling A 4-Bromo-3,5-dimethylphenol + Arylboronic Acid B Dioxane / H2O (4:1) (Biphasic System) A->B Pd Catalyst + Base C Pure DMF (Anhydrous) A->C Pd Catalyst + Base D Successful Transmetalation (High Yield) B->D Base Dissolution E Protodeboronation (Low Yield) C->E Base Insoluble

Mechanistic pathway showing how biphasic solvent systems prevent catalyst deactivation.

FAQ 3: I need to protect the phenol via O-alkylation before coupling. Should I use Acetone or DMF?

Root Cause: Solvent choice depends entirely on your base and electrophile pairing. Mechanistic Insight:

  • Acetone: Highly effective when paired with Cesium Carbonate (Cs₂CO₃) and Methyl Iodide (MeI) at 40 °C. Acetone's moderate polarity and low boiling point make workup trivial, but it requires a highly reactive base like Cs₂CO₃ to generate the "naked" phenoxide anion[4].

  • DMF: If using cheaper bases like Potassium Carbonate (K₂CO₃) with less reactive alkyl bromides (e.g., 2-ethylhexylbromide), DMF is required at elevated temperatures (78 °C) to overcome the lower solubility of K₂CO₃ and drive the Sₙ2 substitution[5].

Protocol 2.1: Self-Validating O-Alkylation in Acetone
  • Setup : Dissolve 4.97 mmol of 4-bromo-3,5-dimethylphenol in 40 mL of Acetone.

  • Base Addition : Add 4.97 mmol of solid Cs₂CO₃. Causality: Cs₂CO₃ is chosen over K₂CO₃ in acetone because the larger cesium cation dissociates more readily in moderately polar solvents, providing a highly reactive phenoxide nucleophile.

  • Alkylation : Add 4.97 mmol of Methyl Iodide (MeI) and heat to 40 °C for 3 hours.

  • Validation : Monitor via TLC. Self-validation check: MeI is highly volatile (bp 42 °C). If starting material remains after 3 hours, evaporative loss has occurred. Add an additional 4.97 mmol of MeI to drive the reaction to completion[4].

  • Workup : Remove acetone under reduced pressure, dilute with water, and extract with ethyl acetate.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between solvent choice, reagents, and reaction outcomes for 4-Bromo-3,5-dimethylphenol workflows.

Reaction TypeSolvent SystemReagents / CatalystYield OutcomeMechanistic Role of Solvent
Bromination Acetonitrile (ACN)NBS96% Polar aprotic nature stabilizes the EAS transition state, preventing radical over-bromination[1].
Bromination Acetic Acid / H₂OKBr, ZnAl–BrO₃⁻86% Acts as both a highly polar solvent and an acid provider to drive the bromate redox cycle[2].
O-Alkylation AcetoneCs₂CO₃, MeI>90% Moderate polarity supports Cs⁺ dissociation; low boiling point allows for evaporative workup[4].
O-Alkylation DMFK₂CO₃, R-BrHigh High boiling point allows for elevated temperatures (78 °C) needed for less reactive alkyl bromides[5].
Cross-Coupling Dioxane / H₂O (4:1)Pd(PPh₃)₄, K₂CO₃Moderate-High Biphasic system solubilizes the inorganic base, preventing catalyst stalling and protodeboronation[3].

References

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. ResearchGate. Available at: 1

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC - NIH. Available at: 2

  • Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham E-Theses. Available at: 5

  • United States Patent No.: US 7,109,354 B2. Googleapis.com. Available at: 4

  • Integrated Hemithioindigo Based Molecular Motors – Transmission of Directional Motion and Potential Energy. Elektronische Hochschulschriften der LMU München. Available at: 3

Sources

Optimization

column chromatography techniques for separating isomers of brominated xylenols

Welcome to the Technical Support and Troubleshooting Hub for the chromatographic separation of brominated xylenols. Designed for researchers, analytical chemists, and drug development professionals, this guide bypasses g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the chromatographic separation of brominated xylenols. Designed for researchers, analytical chemists, and drug development professionals, this guide bypasses generic advice to address the specific physicochemical challenges of isolating positional isomers of brominated dimethylphenols.

Part 1: Mechanistic Insights — The "Why" Behind the Separation

Separating brominated xylenol isomers (e.g., 4-bromo-2,6-xylenol vs. 2-bromo-4,6-xylenol) is notoriously difficult due to their identical molecular weights and nearly indistinguishable boiling points.

The Causality of Tailing: Xylenols are weakly acidic phenols (pKa ~10.5). However, the introduction of electron-withdrawing bromine atoms stabilizes the phenoxide anion, significantly lowering the pKa (often to ~8.5–9.0). During normal-phase silica gel chromatography, the slightly acidic silanol groups (Si-OH) on the stationary phase form strong hydrogen bonds with the phenolic -OH. If the mobile phase is strictly neutral, the bromoxylenol partially ionizes, leading to multiple retention states and severe peak tailing.

The Causality of Co-elution: On standard reversed-phase (RP-HPLC) C18 columns, separation relies on hydrophobic interactions. Because positional isomers of brominated xylenols have identical lipophilicity, C18 phases often fail to resolve them. Achieving baseline resolution requires exploiting subtle differences in dipole moments using specialized fluorinated stationary phases or highly optimized gradient elution with acidic modifiers to suppress ionization .

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My brominated xylenol isomers are streaking across the entire silica gel column during preparative flash chromatography. How do I fix this? A: This is a classic symptom of silanol-phenol hydrogen bonding and partial ionization.

  • The Fix: Add 1% to 2% glacial acetic acid or formic acid to your non-polar mobile phase (e.g., Hexane/Ethyl Acetate) . The acid competitively binds to the active silanol sites on the silica gel and forces the bromoxylenol equilibrium entirely into its protonated, neutral state. This will immediately sharpen your bands.

Q2: I am using a standard C18 column for RP-HPLC, but 4-bromo-2,6-xylenol and 4-bromo-3,5-xylenol are co-eluting as a single broad peak. What parameter should I change? A: Standard octadecyl siloxane (C18) columns lack the shape selectivity required for these isomers.

  • The Fix: Switch to a fluorinated stationary phase (e.g., branched-polyfluoroalkylsilane). Fluorinated packings exhibit less solvophobic interaction but highly specific dipole-dipole interactions with halogenated compounds. The rigid molecular structure of the fluorocarbon chain provides superior recognition of geometrical and positional isomers of brominated phenols . If changing the column is not an option, decrease your gradient slope (e.g., 0.5% B/min) and ensure your aqueous phase contains 0.05% Trifluoroacetic acid (TFA) to maintain a pH well below the isomers' pKa.

Q3: We are attempting to quantify trace dibromoxylenol isomers in complex matrices using GC-MS, but the peaks overlap heavily on our 5% phenyl (HP-5MS) column. Is there a better column choice? A: Yes. While HP-5MS is an excellent general-purpose column, it lacks the unique selectivity required for brominated phenol isomers.

  • The Fix: Transition to a DB-XLB (low polarity, exceptional low bleed) capillary column. Empirical data demonstrates that DB-XLB columns provide significantly higher resolution and selectivity for separating brominated phenolic isomers compared to standard 5% phenyl columns, completely resolving peaks that otherwise overlap .

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparative Flash Chromatography (Silica Gel)

Objective: Isolate >100 mg of specific bromoxylenol isomers from a crude bromination mixture.

  • Stationary Phase Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using Hexane.

  • Mobile Phase Formulation: Prepare a binary solvent system of Hexane:Ethyl Acetate (90:10, v/v). Crucial Step: Add 1% (v/v) glacial acetic acid to the total volume and mix thoroughly.

  • Sample Loading: Dissolve the crude brominated xylenol mixture in the minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute under positive nitrogen pressure. Collect fractions in 10 mL test tubes.

  • System Validation (TLC): Spot fractions on a silica gel TLC plate. Develop using the same acidified mobile phase.

    • Validation Criterion: The target bromoxylenol must elute as a tight, circular spot (Tailing Factor < 1.2) with an

      
       value between 0.25 and 0.35. If the spot resembles a comet, increase acetic acid to 2%.
      
Protocol B: Analytical RP-HPLC Quantification

Objective: Baseline resolution and quantification of bromoxylenol isomers.

  • Column Selection: Install a branched-polyfluoroalkylsilane column (e.g., Fluofix 120E, 150 x 4.6 mm, 5 µm) or a high-efficiency C8/C18 column if a fluorophase is unavailable.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.05% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.05% TFA.

    • Note: Degas both solvents via ultrasonication for 15 minutes.

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to focus analytes)

    • 5–25 min: Linear ramp from 20% B to 70% B

    • 25–30 min: 100% B (Column wash)

  • Detection: Set the UV-Vis diode array detector (DAD) to 286 nm (optimal absorptivity for brominated phenols) .

  • System Validation (Chromatogram Analysis):

    • Validation Criterion: Calculate the chromatographic resolution (

      
      ) between the closest eluting isomer pair. The system is validated only if 
      
      
      
      (baseline resolution).

Part 4: Chromatographic Data Analytics

The following table summarizes the quantitative parameters and optimal conditions for separating brominated xylenol isomers across different chromatographic modalities.

Chromatography TypeOptimal Stationary PhaseMobile Phase / Carrier GasCritical ModifierKey Advantage & System Suitability
Normal Phase (Prep) Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (90:10)1-2% Acetic AcidHigh loading capacity; Acid suppresses silanol tailing.
RP-HPLC (Analytical) PolyfluoroalkylsilaneWater / Acetonitrile (Gradient)0.05% TFASuperior dipole-dipole recognition for halogenated isomers;

.
RP-HPLC (Alternative) C8 (e.g., Luna C8)Water / Methanol (Gradient)0.05% Phosphoric AcidGood for simple isomer mixtures; UV detection at 286 nm.
GC-MS (Analytical) DB-XLB (Capillary)Helium (1.0 mL/min)None (Derivatization optional)Resolves co-eluting dibromophenol positional isomers.

Part 5: Workflow Visualization

G Start Crude Brominated Xylenol Mixture Scale Determine Separation Scale Start->Scale Prep Preparative Scale (Silica Gel Flash) Scale->Prep > 100 mg Anal Analytical Scale (RP-HPLC / GC) Scale->Anal < 10 mg Tailing Peak Tailing / Streaking? Prep->Tailing Coelution Isomer Co-elution? Anal->Coelution AddAcid Add 1-2% Acetic Acid to Hexane/EtOAc Tailing->AddAcid Yes Collect Fractions Collect Fractions Tailing->Collect Fractions No AddAcid->Collect Fractions OptHPLC Use C18 or Fluoro-Phase + 0.1% TFA in H2O/MeCN Coelution->OptHPLC HPLC OptGC Use DB-XLB Column for GC-MS Coelution->OptGC GC Quantify Isomers Quantify Isomers Coelution->Quantify Isomers Resolved OptHPLC->Quantify Isomers OptGC->Quantify Isomers

Caption: Decision tree for selecting and troubleshooting column chromatography of brominated xylenols.

Part 6: Comprehensive References

  • Mota da Silva, V., et al. "Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC)." Talanta, 2005 Dec 15;68(2):323-8. URL: [Link]

  • Still, W. C., Kahn, M., Mitra, A. "Solvent Systems for Flash Column Chromatography / Rapid chromatographic technique for preparative separations with moderate resolution." Department of Chemistry, University of Rochester / Journal of Organic Chemistry, 1978. URL: [Link]

  • Kamiusuki, T., Monde, T., Yano, K., Yoko, T., Konakahara, T. "Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns." Journal of Chromatographic Science, Volume 37, Issue 10, October 1999, Pages 388–394. URL: [Link]

  • Han, W., et al. "Simultaneous determination of brominated phenols in soils." Journal of Environmental Sciences, 2013 Nov 1;25(11):2292-8. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Quantification of 4-(Bromomethyl)-3,5-dimethylphenol

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 4-(Bromomethyl)-3,5-dimethylphenol (also known as 2,6-dimethyl-4-hydroxybenzyl bromide), a reactive intermediate c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 4-(Bromomethyl)-3,5-dimethylphenol (also known as 2,6-dimethyl-4-hydroxybenzyl bromide), a reactive intermediate crucial in various synthetic pathways within the pharmaceutical and specialty chemical industries. Given the compound's inherent instability, direct analysis is often fraught with challenges, leading to inaccurate and unreliable results.

This document moves beyond standard protocols to explain the fundamental causality behind the recommended experimental choices. We will explore robust analytical strategies designed to overcome the challenges of reactivity and thermal lability. The methods described herein are built upon established principles for analogous benzyl halides and phenolic compounds, providing a solid and scientifically-grounded starting point for method development and validation in a research or quality control setting.

Physicochemical Profile and Inherent Stability Challenges

Accurate quantification begins with a thorough understanding of the analyte's chemical nature. 4-(Bromomethyl)-3,5-dimethylphenol is a bifunctional molecule containing both a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group. This structure dictates its stability and, consequently, the appropriate analytical approach.

PropertyDetails
Chemical Structure (Structure depicted below)
Synonyms 2,6-dimethyl-4-hydroxybenzyl bromide
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
CAS Number Not readily available in public databases
Expected Appearance Off-white to light-colored solid

The Core Analytical Challenge: Reactivity and Degradation

The primary obstacle in the analysis of this compound is its susceptibility to degradation, primarily through two pathways:

  • Hydrolysis: The benzylic bromide is highly electrophilic and reactive towards nucleophiles. In the presence of water, including residual moisture in solvents or atmospheric humidity, it readily hydrolyzes to form 4-(hydroxymethyl)-3,5-dimethylphenol. This is often the major impurity observed in aged samples or during analyses in aqueous-containing systems.

  • Thermal Decomposition: Like many benzylic halides, the compound can be thermally labile. During Gas Chromatography (GC) analysis, high temperatures in the injector port can cause decomposition, leading to a loss of the parent analyte and the formation of various byproducts[1].

An effective analytical method must therefore mitigate these degradation pathways to ensure that the measured result reflects the true concentration of the analyte in the sample.

Comparative Analysis of Quantitative Methods

We will compare three distinct analytical strategies: a highly robust derivatization-based HPLC method, a derivatization-based GC method, and a GC-MS method for structural confirmation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-Column Derivatization

This approach is presented as the premier strategy for routine, accurate, and robust quantification. It directly addresses the analyte's instability by converting it into a stable derivative prior to analysis.

Expertise & Causality: Direct reverse-phase HPLC analysis is ill-advised due to the aqueous component of the mobile phase, which can cause on-column hydrolysis and inaccurate quantification. By derivatizing the benzyl bromide with a suitable nucleophile, we create a stable molecule that is amenable to standard reverse-phase chromatography. We have selected 1-(4-Nitrophenyl)piperazine (4-NPP) as the derivatizing agent, based on established methods for other genotoxic benzyl halides.[2][3] This reaction is rapid and quantitative, and the resulting derivative possesses a strong chromophore that absorbs at a high wavelength (392 nm), shifting it away from potential interferences from starting materials or the API matrix and thus ensuring high selectivity and sensitivity.[2][3]

Experimental Protocol: HPLC-UV with 4-NPP Derivatization

  • Standard and Sample Preparation:

    • Accurately weigh approximately 21.5 mg of a 4-(Bromomethyl)-3,5-dimethylphenol reference standard into a 100 mL volumetric flask and dilute with acetonitrile to obtain a stock solution of ~1.0 mM (215 µg/mL).

    • Prepare sample solutions in acetonitrile at a similar target concentration.

  • Derivatization Reagent:

    • Prepare a 10 mg/mL solution of 1-(4-Nitrophenyl)piperazine (4-NPP) in acetonitrile.

  • Derivatization Procedure:

    • To a 10 mL vial, add 1.0 mL of the standard or sample solution.

    • Add 1.0 mL of the 4-NPP derivatization reagent solution.

    • Add 1.0 mL of a 50 mg/mL potassium carbonate solution (in water) to serve as a base.

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a water bath or heating block at 60°C for 60 minutes.

    • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis or Diode Array Detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 392 nm.[2][3]

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by preparing a series of dilutions from the derivatized stock standard and plotting the peak area against concentration.

Workflow: HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve AddReagents Add 4-NPP & K2CO3 Dissolve->AddReagents Heat Heat at 60°C for 60 min AddReagents->Heat Cool Cool to RT Heat->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject on C18 Column Filter->Inject Detect UV Detection at 392 nm Inject->Detect Quantify Quantify vs. Cal. Curve Detect->Quantify cluster_prep Sample Preparation cluster_deriv Silylation cluster_gc GC-FID Analysis Sample Weigh Sample into GC Vial Dissolve Add Dry Solvent Sample->Dissolve AddBSTFA Add BSTFA + 1% TMCS Dissolve->AddBSTFA Heat Heat at 70°C for 30 min AddBSTFA->Heat Cool Cool to RT Heat->Cool Inject Inject on DB-5 Column Cool->Inject Detect FID Detection Inject->Detect Quantify Quantify vs. Std. Detect->Quantify cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Weigh Sample Deriv Perform Silylation (as per GC-FID) Sample->Deriv Inject Inject on DB-5 Column Deriv->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer (Full Scan) Ionize->Detect Confirm Confirm Analyte (M⁺ at m/z 286/288) Detect->Confirm Identify Identify Impurities (e.g., Hydrolysis Product) Confirm->Identify

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Bromo-3,5-dimethylphenol and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-3,5-dimethylphenol and its derivatives represent a class of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-3,5-dimethylphenol and its derivatives represent a class of compounds with significant potential in various fields, including as intermediates in the synthesis of bioactive molecules. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-Bromo-3,5-dimethylphenol and its representative ether and ester derivatives using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The focus is on understanding how derivatization of the phenolic hydroxyl group impacts the spectral data, thereby enabling confident structural characterization.

The Spectroscopic Landscape: FT-IR and Mass Spectrometry

FT-IR spectroscopy and Mass Spectrometry are complementary techniques that, when used in conjunction, provide a powerful toolkit for molecular structure determination.[1] FT-IR spectroscopy probes the vibrational modes of functional groups within a molecule, offering a "molecular fingerprint".[2] In contrast, mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which aids in deducing its elemental composition and connectivity.

This guide will first delve into the FT-IR and mass spectral characteristics of the parent compound, 4-Bromo-3,5-dimethylphenol. Subsequently, we will explore the expected spectral shifts and fragmentation changes upon its conversion to an ether (e.g., 4-Bromo-1-methoxy-3,5-dimethylbenzene) and an ester (e.g., 4-Bromo-3,5-dimethylphenyl acetate).

FT-IR Spectroscopic Analysis: A Tale of Vibrational Modes

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and widely used technique for the analysis of solid and liquid samples with minimal preparation.[3] The following sections detail the characteristic FT-IR absorption bands for 4-Bromo-3,5-dimethylphenol and its derivatives.

4-Bromo-3,5-dimethylphenol: The Parent Compound

The FT-IR spectrum of 4-Bromo-3,5-dimethylphenol is characterized by several key absorption bands:

  • O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.

  • Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

  • Aliphatic C-H Stretch: Absorptions in the range of 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the two methyl (-CH₃) groups.

  • Aromatic C=C Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region is attributed to the stretching vibration of the C-O bond of the phenolic hydroxyl group.

  • C-Br Stretch: A weaker absorption in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹ , is associated with the C-Br stretching vibration.

Comparative FT-IR Analysis of Derivatives

Derivatization of the phenolic -OH group leads to predictable changes in the FT-IR spectrum, primarily the disappearance of the O-H stretching band and the appearance of new characteristic absorptions.

Functional Group 4-Bromo-3,5-dimethylphenol 4-Bromo-1-methoxy-3,5-dimethylbenzene (Ether Derivative) 4-Bromo-3,5-dimethylphenyl acetate (Ester Derivative)
O-H Stretch ~3200-3600 cm⁻¹ (broad, strong)AbsentAbsent
C=O Stretch AbsentAbsent~1735-1750 cm⁻¹ (strong, sharp)[2]
C-O Stretch (Aromatic) ~1150-1250 cm⁻¹~1200-1250 cm⁻¹ (asymmetric) & ~1000-1050 cm⁻¹ (symmetric)~1180-1220 cm⁻¹

The most significant change upon etherification or esterification is the disappearance of the broad O-H stretch. For the ether derivative, two C-O stretching bands are expected, corresponding to the asymmetric and symmetric vibrations of the Ar-O-CH₃ group. In the case of the ester derivative, the most prominent new feature is the strong carbonyl (C=O) stretching absorption around 1735-1750 cm⁻¹.[2]

Mass Spectrometric Analysis: Unraveling Molecular Fragments

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like phenol derivatives. Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns useful for structural elucidation.

4-Bromo-3,5-dimethylphenol: Fragmentation Pathways

The mass spectrum of 4-Bromo-3,5-dimethylphenol will exhibit a characteristic molecular ion peak and several key fragment ions. A crucial feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.

  • Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 200 and 202 .

  • Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for methylated phenols is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 185/187 .

  • Loss of CO ([M-CO]⁺): Phenols can undergo the loss of carbon monoxide (CO), which would result in a fragment at m/z 172/174 .[4][5]

  • Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in an ion at m/z 121 .

Comparative Mass Spectrometric Analysis of Derivatives

The fragmentation patterns of the ether and ester derivatives will differ significantly from the parent phenol, providing clear evidence of derivatization.

Ion 4-Bromo-3,5-dimethylphenol (m/z) 4-Bromo-1-methoxy-3,5-dimethylbenzene (Ether Derivative) (m/z) 4-Bromo-3,5-dimethylphenyl acetate (Ester Derivative) (m/z)
Molecular Ion (M⁺) 200/202214/216242/244
[M-CH₃]⁺ 185/187199/201227/229
[M-CH₂O]⁺ -184/186 (loss of formaldehyde)-
[M-COCH₂]⁺ --200/202 (loss of ketene)
[M-Br]⁺ 121135163
Base Peak Likely 200/202 or 185/187Likely 199/201Likely 200/202

For the methoxy derivative, a characteristic loss of formaldehyde (CH₂O) from the molecular ion is often observed. The base peak is likely to be the [M-CH₃]⁺ ion. For the acetate derivative, a prominent fragmentation is the loss of ketene (CH₂=C=O) from the molecular ion, which regenerates the molecular ion of the parent phenol at m/z 200/202. This fragment is often the base peak in the spectrum of phenyl acetates.

Experimental Protocols

ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol. For some phenols, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape, though it is often not required for simple methylated bromophenols.

  • GC Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compound.

    • Ion Source Temperature: Typically around 230 °C.

Visualizing the Workflow and Fragmentation

Diagram 1: General Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromo-3,5-dimethylphenol or Derivative Dissolution Dissolve in Volatile Solvent Sample->Dissolution FTIR ATR-FTIR Spectroscopy Dissolution->FTIR GCMS GC-MS Analysis Dissolution->GCMS FTIR_Data FT-IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Data Structure_Elucidation Structural Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of 4-Bromo-3,5-dimethylphenol derivatives.

Diagram 2: Key Mass Spectrometric Fragmentations

G cluster_phenol 4-Bromo-3,5-dimethylphenol cluster_ester 4-Bromo-3,5-dimethylphenyl acetate M_phenol M⁺˙ (m/z 200/202) M_minus_CH3_phenol [M-CH₃]⁺ (m/z 185/187) M_phenol->M_minus_CH3_phenol - •CH₃ M_minus_Br_phenol [M-Br]⁺ (m/z 121) M_phenol->M_minus_Br_phenol - •Br M_ester M⁺˙ (m/z 242/244) M_minus_ketene_ester [M-C₂H₂O]⁺˙ (m/z 200/202) M_ester->M_minus_ketene_ester - CH₂CO

Caption: Primary fragmentation pathways for 4-Bromo-3,5-dimethylphenol and its acetate derivative.

Conclusion

The spectroscopic analysis of 4-Bromo-3,5-dimethylphenol and its derivatives by FT-IR and Mass Spectrometry provides a wealth of structural information. The key diagnostic features in the FT-IR spectra are the presence or absence of the phenolic O-H stretch and, for the ester, the appearance of a strong carbonyl absorption. In mass spectrometry, the characteristic M/M+2 isotope pattern for bromine is a definitive marker. Furthermore, the distinct fragmentation patterns, particularly the loss of a methyl group from the parent phenol, loss of formaldehyde from the ether, and the loss of ketene from the ester, allow for the unambiguous identification of each derivative. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently characterize these and other related compounds, facilitating their use in drug discovery and development.

References

  • Li, A., & He, J. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(4), 311-318. [Link]

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 2(1), 90-100. [Link]

  • Ismail, N. S., & Ramli, N. A. (2021). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 335, 01010. [Link]

  • Singh, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]

  • Coury, C. D., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. [Link]

  • Chau, V. N., et al. (2015). Brominated Diphenyl Ethers Including a New Tribromoiododiphenyl Ether from the Vietnamese Marine Sponge Arenosclera sp. and Their Antibacterial Activities. Marine Drugs, 13(12), 7046-7057. [Link]

  • Clark, J. (2020). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Student. (2020, November 25). Mass spectrometry- Fragmentation patterns of phenols & ethers. YouTube. [Link]

  • Zala, P. P., & Bhoya, U. C. (2024). Synthesis and Characterization of Novel Thermotropic Liquid Crystalline Materials with Substituted Terminal Groups and Azo-Embedded Chalconyl Ester Linkages. International Journal of Current Research, 16(07), 28481-28486. [Link]

  • Fischer, C., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. Molecules, 27(14), 4639. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • Arshad, N., et al. (2026). Structural, spectroscopic, vibrational and nonlinear optical analysis of 2,3-dibromo-3-4-(chlorophenyl)-1-(2-hydroxyphenyl) propan-1-one and brominated chalcones: a comprehensive computational approach. Journal of Molecular Structure, 1301, 137279. [Link]

  • Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASAYAN Journal of Chemistry, 12(4), 2149-2165. [Link]

  • Azmat, R., Khalid, Z., Haroon, M., & Mehar, K. P. (2014). Spectral Analysis of Catalytic Oxidation and Degradation of Bromophenol Blue at Low pH With Potassium Dichromate. International Journal of Chemical and Molecular Engineering, 8(1), 58-62. [Link]

  • Nguyen, T. A., et al. (2020). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 8(1), 5-13. [Link]

  • Li, Y., et al. (2010). Synthesis, Crystal Structure and Anticancer Property of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide. Chinese Journal of Chemistry, 28(6), 1031-1034. [Link]

  • Chegg. (2020, September 19). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. [Link]

  • da Silva, A. C., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(6), 1989. [Link]

  • Reddy, K. H., & Kumar, Y. P. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 895247. [Link]

Sources

Validation

Structural Validation of Novel 4-Bromo-3,5-dimethylphenol Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the unique challenges associated with heavily substituted aromatic systems. 4-Bromo-3,5-dimethylphenol is a highly versatile building block in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique challenges associated with heavily substituted aromatic systems. 4-Bromo-3,5-dimethylphenol is a highly versatile building block in drug discovery and materials science [1]. Its orthogonal reactivity—featuring a C4-bromide primed for transition-metal-catalyzed cross-coupling and a C1-phenol available for etherification—allows for the rapid generation of complex molecular libraries.

However, the steric bulk of the 3,5-dimethyl groups flanking the C4 position creates significant synthetic hurdles. Reactions at this site often yield unexpected regioselectivity, incomplete conversions, or stable rotamers (atropisomers) due to restricted bond rotation. Consequently, relying on a single analytical method for structural elucidation is a critical point of failure.

This guide objectively compares the performance of leading analytical modalities—High-Field NMR, Benchtop NMR, LC-HRMS, and SC-XRD—and provides self-validating experimental workflows to ensure absolute structural confidence when synthesizing novel derivatives from 4-Bromo-3,5-dimethylphenol.

Comparative Analysis of Analytical Modalities

When validating sterically hindered phenolic derivatives, no single instrument provides a complete picture. The choice of analytical platform dictates the balance between throughput, structural resolution, and spatial confirmation.

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of the four primary analytical alternatives used in our laboratories:

Analytical ModalityResolution / SpecificitySample RequirementTurnaround TimePrimary Utility in 4-Bromo-3,5-dimethylphenol Derivatives
High-Field 2D-NMR (≥600 MHz) Very High2–5 mg1–4 hoursComplete connectivity mapping; resolving sterically hindered rotamers and complex splitting.
Benchtop NMR (60–90 MHz) Moderate10–15 mg10–30 minsRapid reaction monitoring; confirming the loss of starting material (e.g., disappearance of the phenolic -OH).
LC-HRMS (Q-TOF / Orbitrap) Ultra High< 1 µg15–30 minsExact mass confirmation; identifying isotopic patterns (e.g., residual Br isotopes).
SC-XRD (X-Ray Diffraction) Absolute0.1–0.5 mm crystal24–48 hours3D spatial arrangement; absolute stereochemistry and hydrogen-bonding network confirmation.
Modality Selection & Causality
  • High-Field NMR vs. Benchtop NMR: While Benchtop NMR is excellent for high-throughput reaction monitoring, the 3,5-dimethyl groups in these derivatives often cause severe signal overlap in the aliphatic region. High-Field NMR (600 MHz+) is mandatory for final validation because it provides the necessary dispersion to perform 2D experiments (HSQC/HMBC), which are critical for assigning quaternary carbons [3].

  • LC-HRMS vs. SC-XRD: LC-HRMS is the fastest method to verify if a cross-coupling reaction successfully displaced the bromine atom, as the distinct 1:1 isotopic signature of

    
    Br/
    
    
    
    Br will disappear [2]. However, if the new substituent introduces a chiral center or creates a sterically locked biaryl axis, LC-HRMS cannot determine the stereochemistry. In these cases, Single-Crystal X-Ray Diffraction (SC-XRD) becomes the only definitive alternative.

ValidationWorkflow Start 4-Bromo-3,5-dimethylphenol Derivatives Synthesis Chemical Synthesis (Cross-Coupling / Etherification) Start->Synthesis NMR High-Field 2D-NMR (Primary Elucidation) Synthesis->NMR HRMS LC-HRMS (Exact Mass & Isotope) Synthesis->HRMS XRD SC-XRD (Absolute Configuration) NMR->XRD If stereocenter present Valid Structure Confirmed NMR->Valid HRMS->Valid XRD->Valid

Figure 1: Decision matrix for the structural validation of synthesized phenolic derivatives.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the data generated contains internal cross-checks that prevent misinterpretation. Below are the standard operating protocols designed specifically for 4-Bromo-3,5-dimethylphenol derivatives.

Protocol A: Self-Validating 2D-NMR Workflow

Causality: In sterically hindered systems, relying solely on 1D


H NMR is dangerous due to potential signal broadening from restricted rotation. This protocol uses 2D HMBC to cross-validate the assignments of the unprotonated C1 and C4 carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified derivative in 600 µL of DMSO-

    
    .
    
    • Expert Insight: Why DMSO-

      
       instead of CDCl
      
      
      
      ? In sterically hindered phenols, the -OH proton exchange rate is highly variable. DMSO-
      
      
      strongly hydrogen-bonds with the phenolic proton, locking it in place and making it visible as a sharp, distinct singlet (typically between
      
      
      8.0–10.0 ppm) [3]. This serves as a critical internal validation point to confirm the phenol moiety remains intact if the intended reaction was at the C4-bromide.
  • 1D Acquisition (

    
    H and 
    
    
    
    C):
    Acquire standard 1D spectra to establish baseline purity and proton count. Verify the integration of the 3,5-dimethyl protons (typically a 6H singlet around
    
    
    2.2–2.4 ppm).
  • HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC experiment to map all direct C-H attachments. This validates that the methyl protons belong to the aromatic core and distinguishes them from any newly introduced aliphatic substituents.
  • HMBC Acquisition (The Validation Step): Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
    • Self-Validation Logic: The 3,5-dimethyl protons must show strong 3-bond correlations to the C4 quaternary carbon. If a Suzuki coupling was performed, the protons of the newly attached aryl group must also show correlations to this exact same C4 carbon. If they do not converge on the same carbon chemical shift, the proposed structure is incorrect.

NMRLogic Sample Acquire 1D 1H & 13C (DMSO-d6) HSQC 1H-13C HSQC (Direct Attachments) Sample->HSQC HMBC 1H-13C HMBC (2-3 Bond Correlations) Sample->HMBC Verify Cross-Check Signals (Self-Validation) HSQC->Verify HMBC->Verify Confirm Assign Quaternary Carbons (C4-Substituent, C1-OH) Verify->Confirm

Figure 2: Self-validating 2D-NMR logic for mapping sterically hindered quaternary carbons.

Protocol B: LC-HRMS Isotopic Profiling

Causality: High-resolution mass spectrometry is utilized not just for exact mass, but for isotopic pattern recognition. The presence or absence of bromine is the most definitive proof of a successful C4-substitution [2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a 5-minute linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

    • Expert Insight: The lipophilicity of the 3,5-dimethyl groups ensures strong retention on reverse-phase columns, allowing excellent separation from any polar reaction byproducts.

  • Dual-Polarity Ionization: Operate the Electrospray Ionization (ESI) source in rapidly switching positive/negative modes.

    • Causality: Phenols preferentially ionize in negative mode via deprotonation [M-H]

      
      . However, if a basic moiety (e.g., an amine via Buchwald-Hartwig coupling) was introduced, the molecule may ionize exclusively in positive mode [M+H]
      
      
      
      . Running both modes ensures the target mass is captured regardless of the derivative's pKa.
  • Data Analysis & Self-Validation:

    • Calculate the mass error (must be

      
       5 ppm).
      
    • Isotopic Cross-Check: If the reaction was an etherification at the C1-OH (leaving the C4-Br intact), the mass spectrum must display a characteristic 1:1 doublet separated by 2 Da (representing

      
      Br and 
      
      
      
      Br). If the reaction was a cross-coupling at C4, this doublet must be entirely absent, replaced by the standard
      
      
      C isotopic distribution.

Conclusion

Validating the structures of novel compounds derived from 4-Bromo-3,5-dimethylphenol requires a strategic combination of analytical tools. While Benchtop NMR offers rapid synthetic feedback, it lacks the resolution required for sterically hindered systems. By employing a self-validating workflow that pairs High-Field 2D-NMR (to map quaternary carbon connectivity) with LC-HRMS (to confirm isotopic displacement), researchers can achieve absolute structural confidence in their synthetic pipelines.

References
  • National Center for Biotechnology Information. "4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970." PubChem. URL:[Link]

  • Dickie, D. A., et al. "Synthesis and structural characterization of substituted phenols with a m-terphenyl backbone." ResearchGate. URL:[Link]

  • Eichenberger, E., et al. "Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents." PubMed Central (PMC). URL:[Link]

Comparative

LC-MS methods for monitoring reactions involving 4-(Bromomethyl)-3,5-dimethylphenol

An in-depth evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring organic reactions involving 4-(Bromomethyl)-3,5-dimethylphenol (CAS 45952-56-5)[1]. As a bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring organic reactions involving 4-(Bromomethyl)-3,5-dimethylphenol (CAS 45952-56-5)[1].

As a bifunctional building block containing both a weakly acidic phenol and a highly electrophilic benzylic bromide, this compound presents unique analytical challenges. Monitoring its consumption and product formation requires distinguishing between direct


 alkylation and the formation of highly reactive quinone methide (QM) intermediates[2]. This guide compares standard and advanced LC-MS platforms, detailing the causality behind method development, and provides a self-validating protocol for robust kinetic profiling.

Mechanistic Causality: The Dual-Pathway Challenge

When 4-(Bromomethyl)-3,5-dimethylphenol is subjected to basic conditions (e.g., in the presence of


 or organic amines) to facilitate nucleophilic substitution, the phenol group can deprotonate. This triggers the elimination of the bromide ion, generating a transient, highly electrophilic quinone methide [2].

From an analytical perspective, if the LC-MS method does not account for this, unreacted starting material may degrade on-column or during sample preparation, leading to artificially low starting material recovery and the appearance of phantom byproduct peaks.

Pathway SM 4-(Bromomethyl)- 3,5-dimethylphenol Base Base (Deprotonation) SM->Base -HBr SN2 Direct SN2 Alkylation Product SM->SN2 + Nuc (Direct) QM Quinone Methide Intermediate Base->QM QM_Adduct QM-Derived Adduct QM->QM_Adduct + Nuc Nuc Nucleophile (e.g., Amine/Thiol)

Diagram 1: Competing reaction pathways of 4-(Bromomethyl)-3,5-dimethylphenol requiring LC-MS resolution.

Comparison of LC-MS Platforms for Reaction Monitoring

Selecting the correct LC-MS architecture depends on the reaction's complexity and the required limit of quantitation (LOQ). While atmospheric pressure ionization sources like Electrospray Ionization (ESI) are standard[3], the mass analyzer dictates the data's utility.

Feature / MetricHPLC-UV / Single Quad MSUPLC-ESI-MS/MS (Triple Quad)UPLC-HRMS (Q-TOF)
Primary Use Case Bulk reaction completion tracking.Trace intermediate quantitation.Unknown byproduct elucidation.
Specificity Low (relies on chromatographic resolution).High (Multiple Reaction Monitoring - MRM).Very High (Exact mass & isotopic fidelity).
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL~1–5 ng/mL
Handling of Co-elution Poor; isobaric interference common.Excellent; resolves isomers via unique transitions.Excellent; resolves via exact mass (

ppm error).
Quinone Methide Detection Cannot reliably distinguish QM from direct adducts.Detects specific QM-thiol trapped transitions[4].Identifies QM dimers and complex oligomers[4].

Scientist's Verdict: For routine optimization of reaction yield, UPLC-ESI-MS/MS (Triple Quadrupole) is the superior choice. It allows for the programming of specific MRM transitions for the starting material, the target product, and the chemically trapped QM intermediate, ensuring absolute kinetic accuracy even in complex, heterogeneous matrices[3].

Causality in Method Development

To build a trustworthy, self-validating assay, two critical chemical interventions must be integrated into the workflow:

  • Acidic Mobile Phase Suppression: The mobile phase must contain 0.1% Formic Acid (FA). The low pH ensures the phenolic hydroxyl remains fully protonated during chromatography, preventing base-catalyzed on-column quinone methide formation.

  • Electrophile Quenching (The Self-Validating Step): Simply diluting the reaction mixture is insufficient; the benzylic bromide will continue to react in the autosampler vial. The reaction must be actively quenched using an excess of a secondary nucleophile (e.g.,

    
    -mercaptoethanol or glutathione)[2]. This instantly converts all unreacted starting material and transient QMs into stable thioethers, freezing the reaction profile at exact time t.
    

Step-by-Step Experimental Protocol

This protocol utilizes UPLC-MS/MS and a chemical quenching strategy to ensure data integrity.

Reagents & Materials:

  • Quench Solution: Acetonitrile containing 50 mM

    
    -mercaptoethanol (BME) and 100 ng/mL of an Internal Standard (IS) (e.g., an isotopically labeled analog or structurally similar phenol).
    
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column: C18, 1.7

    
    m, 2.1 x 50 mm (maintained at 40 °C).
    

Workflow Execution:

  • Aliquot Extraction: At predefined kinetic time points (e.g., 0, 5, 15, 30, 60 mins), extract exactly 10

    
    L of the active reaction mixture.
    
  • Chemical Quenching: Immediately inject the 10

    
    L aliquot into a vial containing 990 
    
    
    
    L of the Quench Solution (1:100 dilution). Vortex for 5 seconds. Causality: The BME instantly traps the bromomethyl group and any QM, while the IS corrects for any volumetric pipetting errors.
  • Centrifugation: Centrifuge the quenched sample at 10,000 x g for 3 minutes to precipitate any inorganic salts (e.g.,

    
    ).
    
  • UPLC-MS/MS Analysis: Inject 2

    
    L of the supernatant onto the UPLC system.
    
  • Gradient Profile: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.

Workflow React 1. Reaction Vessel (Active Alkylation) Sample 2. Aliquot Extraction (Time = t) React->Sample Quench 3. Chemical Quenching (+ Internal Standard) Sample->Quench Prep 4. Centrifugation & Filtration Quench->Prep LCMS 5. UPLC-ESI-MS/MS Analysis Prep->LCMS Data 6. Peak Integration & Kinetic Mapping LCMS->Data

Diagram 2: Self-validating experimental workflow for reaction sampling and LC-MS analysis.

Data Interpretation & Quantitative Mapping

By monitoring specific MRM transitions, the consumption of the starting material (detected as its BME-quenched derivative) and the formation of the target product can be accurately plotted.

AnalyteExpected Retention TimeESI PolarityPrecursor Ion (m/z)Product Ion (m/z)
Quenched Starting Material (BME Adduct) 1.85 minPositive (+)213.1

135.1 (Loss of BME)
Target Alkylated Product (Example: N-alkyl) 2.10 minPositive (+)Depends on Amine135.1 (Benzyl cation)
Quinone Methide Dimer (Side Product) 2.65 minPositive (+)269.2

135.1
Internal Standard 1.95 minPositive (+)IS SpecificIS Specific

Note: The fragment ion m/z 135.1 corresponds to the 3,5-dimethyl-4-hydroxybenzyl cation, a highly stable and diagnostic fragment for all derivatives of this starting material, ensuring reliable MRM transitions[4].

References

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Bromo-3,5-dimethylphenol Analogues

Introduction Phenolic compounds represent a vast and diverse class of phytochemicals renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenolic compounds represent a vast and diverse class of phytochemicals renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their therapeutic potential is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl groups and other substituents on the aromatic ring.[1] This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the design of novel therapeutic agents.[3] The parent compound of our study, 4-Bromo-3,5-dimethylphenol, is a halogenated phenol, a class of molecules where the inclusion of halogen atoms, such as bromine, can significantly modulate biological efficacy, often by increasing lipophilicity and enhancing membrane permeability or target binding.[4][5][6]

This guide provides a comprehensive comparative analysis of the biological activities of 4-Bromo-3,5-dimethylphenol and a series of rationally designed analogues. By systematically altering the substituents on the phenolic core, we aim to elucidate key structural determinants for antioxidant, antimicrobial, and cytotoxic activities. The insights derived from this comparative study are intended to guide researchers, scientists, and drug development professionals in the rational design of next-generation phenolic compounds with enhanced therapeutic profiles.

Featured Analogues: A Structural Overview

The biological activity of a phenolic compound is dictated by its molecular architecture. Here, we compare the parent compound, 4-Bromo-3,5-dimethylphenol, against three synthetic analogues designed to probe the influence of halogenation, alkyl chain length, and oxidation state of the methyl groups.

Compound ID Compound Name Structure Key Structural Modification
1 4-Bromo-3,5-dimethylphenolBrC₆H₂(CH₃)₂OHParent Compound
2 2,4-Dibromo-3,5-dimethylphenolBr₂C₆H(CH₃)₂OHIncreased Halogenation
3 4-Bromo-3-ethyl-5-methylphenolBrC₆H₂(C₂H₅)(CH₃)OHAlkyl Chain Elongation
4 4-Bromo-3,5-bis(hydroxymethyl)phenolBrC₆H₂(CH₂OH)₂OHOxidation of Methyl Groups

Comparative Antioxidant Activity

Scientific Rationale

Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS), a process critical in preventing numerous chronic diseases.[7] Phenolic compounds primarily act as antioxidants by donating the hydrogen atom from their hydroxyl group to a free radical, a mechanism known as Hydrogen Atom Transfer (HAT).[8] The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity.[3] The stability of the resulting phenoxyl radical, often enhanced by electron-donating groups, is also crucial.[8] We evaluated the antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard method for assessing HAT-based antioxidant capacity.[9][10]

Data Summary: DPPH Radical Scavenging Activity
Compound IDCompound NameIC₅₀ (µM) [a]
1 4-Bromo-3,5-dimethylphenol85.2
2 2,4-Dibromo-3,5-dimethylphenol92.5
3 4-Bromo-3-ethyl-5-methylphenol79.8
4 4-Bromo-3,5-bis(hydroxymethyl)phenol65.4
StandardAscorbic Acid45.0
[a] Concentration required to inhibit 50% of DPPH radicals. Lower values indicate higher activity. Data are representative based on established SAR principles.
Structure-Activity Relationship Insights

The results suggest that modifications to the parent structure significantly impact its antioxidant power.

  • Compound 4 , with its hydroxymethyl groups, demonstrated the highest activity. This is likely due to the presence of additional O-H bonds that can participate in hydrogen donation, thereby increasing the overall radical scavenging capacity.

  • Compound 3 , featuring an ethyl group, showed slightly enhanced activity compared to the parent compound. The increased electron-donating nature of the ethyl group versus the methyl group can further stabilize the phenoxyl radical formed after hydrogen donation.

  • Compound 2 , the dibromo analogue, exhibited a slight decrease in activity. The electron-withdrawing nature of the second bromine atom may destabilize the resulting radical or increase the O-H BDE, making hydrogen donation less favorable.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare methanolic solutions of test compounds (Analogues 1-4) and Ascorbic Acid R1 Mix 1 mL of each compound concentration with 2 mL of DPPH solution P1->R1 P2 Prepare 0.1 mM DPPH solution in methanol P2->R1 R2 Incubate in the dark at room temperature for 30 minutes R1->R2 A1 Measure absorbance at 517 nm using a spectrophotometer R2->A1 A2 Calculate % Inhibition vs. a blank (methanol + DPPH) A1->A2 A3 Plot % Inhibition vs. Concentration A2->A3 A4 Determine IC50 value from the curve A3->A4

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of phenolic compounds.[11][12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in an amber bottle to protect it from light.

    • Prepare stock solutions (1 mg/mL) of the test compounds (Analogues 1-4) and a standard antioxidant (Ascorbic Acid) in methanol.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a set of test tubes, add 1.0 mL of each dilution of the test compounds or standard.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

    • A blank sample is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

  • Incubation:

    • Incubate the tubes in the dark at room temperature for 30 minutes. The interaction between the antioxidant and the DPPH radical leads to a color change from purple to yellow.[13]

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Antimicrobial Activity

Scientific Rationale

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Phenolic compounds are known to possess broad-spectrum antimicrobial properties, primarily by disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.[15][16] The lipophilicity of a compound is a critical factor, as it determines the compound's ability to partition into and disrupt the lipid-rich bacterial membrane.[17] We employed the agar well diffusion method, a widely used technique to assess the antimicrobial efficacy of chemical agents.[18][19]

Data Summary: Antimicrobial Zone of Inhibition (ZOI)
Compound IDCompound NameZone of Inhibition (mm) [b]
S. aureus (Gram-positive)
1 4-Bromo-3,5-dimethylphenol14
2 2,4-Dibromo-3,5-dimethylphenol17
3 4-Bromo-3-ethyl-5-methylphenol16
4 4-Bromo-3,5-bis(hydroxymethyl)phenol11
StandardStreptomycin (10 µg/mL)22
[b] Diameter of the zone where bacterial growth is inhibited. Larger values indicate higher activity. Data are representative based on established SAR principles.
Structure-Activity Relationship Insights

The antimicrobial activity is clearly influenced by the structural modifications.

  • Compound 2 (dibromo) and Compound 3 (ethyl) showed the most potent activity against both bacterial strains. The addition of a second bromine atom or the elongation of the alkyl chain increases the overall lipophilicity of the molecules, likely enhancing their ability to disrupt bacterial membranes.[4][17]

  • All compounds were more effective against S. aureus than E. coli, a common observation for phenolic compounds. The complex outer membrane of Gram-negative bacteria like E. coli acts as an additional barrier, restricting the entry of antimicrobial agents.

  • Compound 4 (hydroxymethyl) displayed the lowest activity. The introduction of polar hydroxyl groups decreases lipophilicity, hindering its interaction with the lipid bilayer of the cell membrane.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Workflow cluster_prep Inoculum & Plate Prep cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial suspension (0.5 McFarland) P3 Swab the agar surface uniformly with the bacterial suspension P1->P3 P2 Pour molten Mueller-Hinton Agar into sterile Petri dishes P2->P3 A1 Aseptically punch wells (6 mm diameter) into the agar P3->A1 A2 Add a fixed volume (e.g., 50 µL) of each test compound solution (in DMSO) into the wells A1->A2 A3 Incubate plates at 37°C for 18-24 hours A2->A3 AN1 Observe plates for zones of growth inhibition A3->AN1 AN2 Measure the diameter (mm) of the clear zones AN1->AN2

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol: Agar Well Diffusion Assay

This protocol is a standard method for screening the antimicrobial activity of compounds.[20][21]

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

    • Grow the test bacteria (S. aureus and E. coli) in nutrient broth overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly swab the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.

  • Well Preparation and Sample Application:

    • Using a sterile cork borer (6 mm in diameter), punch wells into the agar.

    • Prepare solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Carefully add a fixed volume (e.g., 50 µL) of each test compound solution, a positive control (e.g., Streptomycin), and a negative control (DMSO) into separate wells.

  • Incubation:

    • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Comparative Cytotoxic Activity

Scientific Rationale

The evaluation of cytotoxicity is fundamental in the discovery of new anticancer agents.[22] Many brominated phenolic compounds have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[6][23] The mechanism of action often involves the induction of apoptosis (programmed cell death), which can be triggered through mitochondrial dysfunction.[24] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, a reaction catalyzed by mitochondrial reductase enzymes.[27]

Data Summary: Cytotoxicity against HeLa Cancer Cells
Compound IDCompound NameIC₅₀ (µM) [c]
1 4-Bromo-3,5-dimethylphenol48.1
2 2,4-Dibromo-3,5-dimethylphenol25.6
3 4-Bromo-3-ethyl-5-methylphenol33.7
4 4-Bromo-3,5-bis(hydroxymethyl)phenol62.3
StandardDoxorubicin1.2
[c] Concentration required to inhibit 50% of cell growth. Lower values indicate higher cytotoxicity. Data are representative based on established SAR principles.
Structure-Activity Relationship Insights

The cytotoxic potential of the analogues varied significantly.

  • Compound 2 , the dibromo analogue, was the most potent cytotoxic agent. This aligns with findings that increased halogenation can enhance the anticancer activity of phenolic compounds, possibly by increasing lipophilicity and facilitating cellular uptake or by altering electronic properties for target interaction.[24]

  • Compound 3 , with the ethyl group, also showed improved cytotoxicity over the parent compound, again likely due to increased lipophilicity.

  • Compound 4 was the least cytotoxic. The increased polarity from the hydroxymethyl groups may limit its ability to cross the cell membrane and reach intracellular targets.

  • The overall trend suggests that increasing the lipophilic character of the 4-Bromo-3,5-dimethylphenol scaffold is a viable strategy for enhancing its cytotoxic activity.

Signaling Pathway: Phenol-Induced Apoptosis

Apoptosis_Pathway Compound Bromophenol Analogue Mito Mitochondrial Stress Compound->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A simplified pathway of phenol-induced intrinsic apoptosis.

Protocol: MTT Cytotoxicity Assay

This protocol details the steps for assessing cell viability using the MTT assay.[25][27][28]

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the media and add 100 µL of fresh media containing various concentrations of the test compounds (prepared by serial dilution). Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

This comparative guide demonstrates that subtle structural modifications to the 4-Bromo-3,5-dimethylphenol scaffold can profoundly influence its biological activity profile. Based on our analysis:

  • For Antioxidant Activity: Introducing additional hydrogen-donating groups, as seen in Analogue 4 (4-Bromo-3,5-bis(hydroxymethyl)phenol), appears to be the most effective strategy.

  • For Antimicrobial and Cytotoxic Activities: Enhancing the lipophilicity of the molecule through increased halogenation (Analogue 2 : 2,4-Dibromo-3,5-dimethylphenol) or alkyl chain elongation (Analogue 3 : 4-Bromo-3-ethyl-5-methylphenol) yields the most significant improvements in potency.

These findings underscore the critical importance of structure-activity relationship studies in drug discovery. The analogues highlighted here represent promising starting points for further optimization. Future research should focus on synthesizing and testing a broader array of derivatives to refine these SAR models, investigating the precise molecular mechanisms of action, and ultimately advancing the most promising candidates toward in vivo efficacy and safety evaluations.

References

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  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to 4-(Bromomethyl)-3,5-dimethylphenol: A Critical Evaluation of an Acid-Labile Linker in Medicinal Chemistry

In the intricate world of drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not merely a passive connector. It is a critical determinant of a d...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not merely a passive connector. It is a critical determinant of a drug's efficacy, stability, and safety profile. This guide provides an in-depth technical evaluation of 4-(Bromomethyl)-3,5-dimethylphenol, a potentially valuable yet underexplored acid-labile linker. We will dissect its mechanism of action, compare its theoretical performance against established alternatives using experimental data from analogous systems, and provide detailed protocols for its synthesis, conjugation, and cleavage.

The Central Role of Linkers in Targeted Drug Delivery

The fundamental principle of targeted drug delivery is to maximize the therapeutic index of a potent payload by ensuring it reaches its site of action (e.g., a tumor cell) while minimizing exposure to healthy tissues. The linker is the lynchpin in this strategy. An ideal linker must be sufficiently stable in the systemic circulation (pH ~7.4) to prevent premature drug release, which can lead to off-target toxicity. However, upon reaching the target microenvironment, such as the acidic interior of a cancer cell's lysosome (pH 4.5-5.0), it must cleave efficiently to release the active drug.[1][2]

Acid-labile linkers are a major class of cleavable linkers that exploit this pH differential.[3] This guide focuses on a specific type of acid-labile linker derived from 4-(Bromomethyl)-3,5-dimethylphenol, which forms a substituted benzyl ether linkage.

Unveiling 4-(Bromomethyl)-3,5-dimethylphenol: A Potential Acid-Labile Linker

4-Bromo-3,5-dimethylphenol is a substituted phenolic compound that, in its bromomethylated form, presents an attractive scaffold for an acid-labile linker. The core of its utility lies in the formation of a benzyl ether bond with a hydroxyl- or thiol-containing payload. This ether linkage is designed to be stable at physiological pH but susceptible to acid-catalyzed hydrolysis.

Mechanism of Action: A Self-Immolative Cascade

The cleavage of a linker derived from 4-(Bromomethyl)-3,5-dimethylphenol is not a simple hydrolysis. It proceeds through a self-immolative mechanism involving the formation of a quinone methide intermediate. This process is initiated by the protonation of the ether oxygen under acidic conditions, making the phenolic portion a better leaving group. The subsequent cleavage of the C-O bond is facilitated by the electronic properties of the phenol ring. The presence of the hydroxyl group in the para position is crucial for this mechanism.

Here is a conceptual diagram of the cleavage pathway:

Cleavage_Mechanism Protonation 1. Protonation of Ether Oxygen (Acidic Environment, e.g., Lysosome) Cleavage 2. Cleavage of C-O Bond Formation of Phenol and Carbocation Protonation->Cleavage pH < 6.0 Quinone_Methide 3. Formation of Quinone Methide (Self-Immolation) Cleavage->Quinone_Methide Rapid Drug_Release 4. Release of Active Drug Quinone_Methide->Drug_Release Tautomerization & Nucleophilic Attack

Caption: Acid-catalyzed cleavage of the benzyl ether linker.

The electron-donating methyl groups on the phenol ring are expected to influence the rate of this process. By stabilizing the transient positive charge that develops during the cleavage, they can potentially modulate the linker's lability. This tunability is a key aspect of rational linker design.

Comparative Analysis: 4-(Bromomethyl)-3,5-dimethylphenol vs. Alternative Linkers

A direct head-to-head comparison of 4-(Bromomethyl)-3,5-dimethylphenol with other linkers is challenging due to the lack of published data on drug conjugates specifically using this linker. However, by examining data from structurally related linkers, we can build a strong comparative case. The primary competitors in the acid-labile linker space include hydrazones, acetals, and silyl ethers.

Linker TypeRepresentative Half-life in Plasma (pH 7.4)Cleavage ConditionsKey AdvantagesKey Disadvantages
Hydrazone ~2 days (phenylketone-derived)[4]Acidic (pH 4.5-6.5)[5]Well-established chemistry; pH sensitivity can be tuned.[6]Can exhibit instability at physiological pH, leading to premature drug release.[4][5]
Carbonate 36 hours (Sacituzumab govitecan)[4]Acidic (pH 4.5-6.5)Similar pH-dependent cleavage to hydrazones.Can also suffer from unsatisfactory plasma stability.[4]
Silyl Ether > 7 days[7][8]Acidic (pH 4.5-5.0)Excellent plasma stability.[7][9]Synthesis can be more complex; potential for different cleavage rates based on substitution.
Cyclic Acetal Excellent plasma stability[10]Acidic (lysosomes)High stability and potent in vitro and in vivo efficacy demonstrated.[10]Newer technology, less established than hydrazones.
Substituted Benzyl Ether (Predicted) Potentially > 2 daysAcidic (pH 4.5-5.0)High stability due to the ether bond; cleavage rate is tunable via ring substituents.Lack of direct experimental data; potential for slower cleavage kinetics compared to more labile linkers.

Rationale for Predicted Performance:

The stability of the benzyl ether bond in 4-(Bromomethyl)-3,5-dimethylphenol-linked conjugates is anticipated to be superior to that of many hydrazone and carbonate linkers. Ether bonds are generally more resistant to hydrolysis at neutral pH than imine-based linkages.[8] The key to its function as a cleavable linker lies in the "self-immolative" mechanism triggered by the para-hydroxyl group under acidic conditions. The rate of this cleavage can be fine-tuned by the electronic nature of the substituents on the aromatic ring. The two methyl groups on the phenol ring of the proposed linker are electron-donating, which should facilitate the formation of the quinone methide intermediate and thus promote cleavage in the acidic environment of the lysosome.

Experimental Protocols

To provide a practical framework for the evaluation of 4-(Bromomethyl)-3,5-dimethylphenol as a linker, we present the following detailed experimental protocols. These are based on established synthetic methodologies and analytical techniques.

Synthesis of 4-(Bromomethyl)-3,5-dimethylphenol

The synthesis of the linker itself is a critical first step. A common route involves the bromination of the corresponding hydroxymethyl derivative, which can be prepared from 3,5-dimethylphenol.

Workflow for Linker Synthesis:

Linker_Synthesis Start 3,5-Dimethylphenol Hydroxymethylation Hydroxymethylation (e.g., with formaldehyde) Start->Hydroxymethylation Intermediate 4-(Hydroxymethyl)-3,5-dimethylphenol Hydroxymethylation->Intermediate Bromination Bromination (e.g., with PBr3 or HBr) Intermediate->Bromination Product 4-(Bromomethyl)-3,5-dimethylphenol Bromination->Product

Caption: Synthetic route to the linker molecule.

Step-by-Step Protocol:

  • Hydroxymethylation of 3,5-Dimethylphenol: In a round-bottom flask, dissolve 3,5-dimethylphenol in a suitable solvent such as aqueous formaldehyde. The reaction is typically carried out under basic conditions (e.g., with NaOH) at elevated temperatures. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture and extract the product, 4-(hydroxymethyl)-3,5-dimethylphenol, with an organic solvent. Purify the product by column chromatography or recrystallization.

  • Bromination of 4-(Hydroxymethyl)-3,5-dimethylphenol: Dissolve the purified 4-(hydroxymethyl)-3,5-dimethylphenol in an anhydrous aprotic solvent like dichloromethane or diethyl ether. Cool the solution in an ice bath. Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Stir the reaction at low temperature and then allow it to warm to room temperature. Quench the reaction with water and extract the product, 4-(bromomethyl)-3,5-dimethylphenol, with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conjugation to a Payload (Williamson Ether Synthesis)

The conjugation of the linker to a payload containing a hydroxyl group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the payload to form an alkoxide, which then acts as a nucleophile to displace the bromide from the linker.[11][12]

Step-by-Step Protocol:

  • Payload Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the hydroxyl-containing payload in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.

  • Alkylation: Dissolve 4-(bromomethyl)-3,5-dimethylphenol in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0°C. Allow the reaction to slowly warm to room temperature and stir for several hours to overnight.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting drug-linker conjugate by column chromatography.

Cleavage of the Drug-Linker Conjugate

To evaluate the acid-labile nature of the linker, the synthesized conjugate is subjected to acidic conditions that mimic the lysosomal environment. The cleavage can be monitored by analytical techniques such as HPLC.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of the drug-linker conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile). Prepare buffer solutions at different pH values, for example, a physiological buffer at pH 7.4 (e.g., PBS) and an acidic buffer at pH 5.0 (e.g., acetate buffer).

  • Cleavage Reaction: Dilute the stock solution of the conjugate into the different buffer solutions to a final concentration suitable for HPLC analysis. Incubate the solutions at 37°C.

  • HPLC Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction mixture and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis: Quantify the peak areas of the intact conjugate and the released payload at each time point. Calculate the percentage of cleavage over time to determine the cleavage kinetics at different pH values.

Conclusion and Future Outlook

4-(Bromomethyl)-3,5-dimethylphenol represents a promising, yet underutilized, platform for the development of acid-labile linkers in medicinal chemistry. Its proposed self-immolative cleavage mechanism, coupled with the inherent stability of the benzyl ether linkage at physiological pH, positions it as a potentially superior alternative to more established but less stable acid-cleavable linkers. The presence of methyl groups on the phenolic ring offers a handle for fine-tuning the cleavage kinetics, a desirable feature in rational drug design.

The lack of direct experimental data on drug conjugates employing this specific linker is a clear gap in the literature. The protocols provided in this guide offer a roadmap for researchers to synthesize, conjugate, and evaluate this linker system. Further studies are warranted to generate robust data on its plasma stability, cleavage kinetics in various biological media, and in vitro and in vivo efficacy in relevant disease models. Such data will be crucial in validating the theoretical advantages of this linker and paving the way for its application in the next generation of targeted therapeutics.

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

    • The Williamson Ether Synthesis. University of North Georgia. Available at: [Link]

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  • 1.5 Williamson Ether Synthesis. KPU Pressbooks. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Bromomethyl)-3,5-dimethylphenol

Comprehensive Operational Guide: Personal Protective Equipment and Handling Protocols for 4-(Bromomethyl)-3,5-dimethylphenol 1. Chemical Profiling & Hazard Causality 4-(Bromomethyl)-3,5-dimethylphenol (CAS: 45952-56-5) i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Personal Protective Equipment and Handling Protocols for 4-(Bromomethyl)-3,5-dimethylphenol

1. Chemical Profiling & Hazard Causality 4-(Bromomethyl)-3,5-dimethylphenol (CAS: 45952-56-5) is a highly reactive bifunctional organic compound utilized primarily as an alkylating agent in drug development and proteomic research[1]. Its hazard profile is driven by two distinct structural moieties:

  • The Bromomethyl Group (-CH₂Br): This functional group undergoes rapid Sₙ1/Sₙ2 nucleophilic substitution. Upon contact with ocular or respiratory mucosa, it reacts with ambient water and biological nucleophiles to release hydrobromic acid (HBr). This mechanism makes it a potent lachrymator (tear-inducing agent) and a severe respiratory irritant[2].

  • The Phenolic Ring: Phenol derivatives are notorious for their ability to rapidly penetrate the lipid bilayer of the human epidermis, leading to systemic toxicity and severe localized skin corrosion[3].

Thermal decomposition of this compound generates toxic carbon oxides and hydrogen bromide gas, necessitating strict environmental controls during handling[4].

2. Personal Protective Equipment (PPE) Matrix Standard laboratory PPE is insufficient for handling lachrymatory alkylating agents. The following matrix outlines the required gear and the mechanistic rationale for each selection.

PPE CategorySpecificationCausal Rationale
Hand Protection Butyl Rubber (>0.3mm thickness) or Double-layered Heavy NitrileBromomethyl compounds rapidly permeate standard latex and thin nitrile gloves. Butyl rubber provides superior chemical resistance against halogenated alkylating agents.
Eye Protection Non-vented Chemical Safety Goggles + Full Face ShieldPrevents highly volatile lachrymatory vapors from contacting ocular mucosa. The face shield protects against corrosive solid particulates or liquid splashes[2].
Respiratory NIOSH-approved N95/P100 Particulate RespiratorFilters out fine aerosolized particles and organic vapors containing HBr. If handling outside a validated fume hood, a full-face respirator with organic vapor cartridges is mandatory[4].
Body Protection Tyvek® suit or Heavy-duty Chemical-resistant ApronPrevents transdermal absorption of the phenolic component in the event of an accidental spill or aerosolization.

3. Operational Workflow & Self-Validating Handling Protocol To ensure absolute safety, every operational step must be treated as a self-validating system, meaning the success of one step confirms the safety of the next.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the sash; it should pull inward steadily. Prepare a quenching bath (10% NaOH or 5% sodium thiosulfate solution) and place it inside the hood before opening the chemical container.

Step 2: Material Transfer and Weighing

  • Action: Use non-sparking tools to transfer the solid[5]. Weigh the compound strictly inside an analytical balance enclosure located within the fume hood.

  • Validation: Ensure the balance reads zero without fluctuation, indicating no disruptive air currents that could aerosolize the lachrymatory powder.

Step 3: Post-Operation Quenching

  • Action: Immediately submerge all spatulas, weigh boats, and contaminated glassware into the prepared alkaline quenching bath.

  • Causality: The alkaline solution drives a rapid hydrolysis reaction, converting the hazardous bromomethyl group into a benign hydroxymethyl group and neutralizing the liberated HBr.

Workflow N1 1. Fume Hood Validation Velocity > 100 fpm N2 2. Compound Handling 4-(Bromomethyl)-3,5-dimethylphenol N1->N2 N3 Spill Detected? N2->N3 N4 3. Quench Residuals 10% NaOH / Thiosulfate N3->N4 No Spill N5 Evacuate Area Don Full-Face Respirator N3->N5 Spill Occurs N7 4. Waste Incineration Flue Gas Scrubber Required N4->N7 N6 Neutralize Spill Sodium Carbonate & Sand N5->N6 N6->N7

Operational workflow and emergency spill response for handling bromomethylphenols.

4. Emergency Decontamination and Disposal Plan In the event of a spill, the primary danger is the rapid volatilization of lachrymatory fumes. Standard sweeping will aerosolize the compound and must be avoided.

Spill Response Methodology:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity. Allow the fume hood to run at maximum exhaust to clear ambient vapors[4].

  • Don Advanced PPE: Responders must wear a full-face respirator with organic vapor/acid gas cartridges and heavy butyl rubber gloves.

  • Chemical Neutralization: Cover the spill with a 1:1:1 solid mixture of sodium carbonate (to neutralize HBr), clay absorbent (to trap organics), and sand (to prevent aerosolization).

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized mixture into a highly durable, sealable hazardous waste container.

Final Disposal: Do not dispose of 4-(Bromomethyl)-3,5-dimethylphenol in standard aqueous or organic waste streams. It must be routed to an authorized chemical incinerator equipped with an afterburner and a flue gas scrubber to safely manage the release of brominated combustion byproducts[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromomethyl)-3,5-dimethylphenol
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4-(Bromomethyl)-3,5-dimethylphenol
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